FLT3-IN-2
Description
Properties
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXPJGJSKHZZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FLT3-IN-2: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
December 08, 2025
Introduction
Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent and are associated with a poor prognosis. These mutations result in the constitutive activation of the FLT3 receptor, leading to uncontrolled cell growth and survival. Consequently, FLT3 has become a critical therapeutic target in AML.
This technical guide details the mechanism of action of FLT3-IN-2, a potent small molecule inhibitor designed to target the kinase activity of FLT3. While specific public data for "this compound" is limited, this document will utilize data and protocols for the closely related and well-characterized compound, Flt3-IN-25, as a representative model. Flt3-IN-25 demonstrates high efficacy against wild-type FLT3 (FLT3-WT) and its common oncogenic mutants, FLT3-ITD and FLT3-D835Y, with IC50 values in the low nanomolar range.[1] The mechanism of action involves competitive binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3]
Core Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the FLT3 receptor tyrosine kinase. In AML cells harboring activating FLT3 mutations (such as FLT3-ITD), the receptor is constitutively phosphorylated, leading to the continuous activation of downstream signaling pathways that promote cell survival and proliferation. These pathways primarily include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways.[4][5]
By binding to the ATP-binding pocket of the FLT3 kinase domain, this compound prevents the transfer of phosphate from ATP to tyrosine residues on the FLT3 receptor and its substrates. This inhibition of autophosphorylation is a critical step that blocks the entire downstream signaling cascade, ultimately leading to the induction of apoptosis and a reduction in the proliferation of leukemic cells.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Flt3-IN-25, serving as a proxy for this compound, in AML cell lines.
| Cell Line | FLT3 Status | IC50 (nM) | Assay Type |
| MV4-11 | FLT3-ITD | Low Nanomolar | Cell Viability Assay |
| MOLM-13 | FLT3-ITD | Low Nanomolar | Cell Viability Assay |
Note: Specific IC50 values for Flt3-IN-25 are stated to be in the low nanomolar range.[1]
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Inhibition by this compound
Caption: FLT3 signaling and its inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro FLT3 kinase assay.
Experimental Workflow: Western Blot Analysis
Caption: Western Blot experimental workflow.
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Assay (Luminescence-based)
This protocol is designed to measure the inhibitory activity of this compound on recombinant FLT3 kinase using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[6]
Materials:
-
Recombinant FLT3 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Myelin Basic Protein (MBP) or a specific peptide substrate for FLT3
-
ATP
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted this compound to the wells of the assay plate. Include a vehicle control (DMSO).
-
Add Recombinant FLT3 Enzyme: Dilute the recombinant FLT3 enzyme in kinase assay buffer to the desired concentration (e.g., 1-5 ng/µL). Add 10 µL of the diluted FLT3 enzyme to each well. Mix gently and incubate for 10-15 minutes at room temperature.[6]
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be near its Km for FLT3 (typically 10-100 µM). Add 10 µL of the substrate/ATP mixture to each well to start the reaction. Incubate the plate at room temperature for 60-120 minutes.[6]
-
Detect Kinase Activity:
-
Data Acquisition and Analysis: Measure the luminescence of each well. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Protocol 2: Cell Viability Assay (ATP-based)
This protocol details the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
Culture Medium (e.g., RPMI-1640 with 10-20% FBS)
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® 2.0 Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed exponentially growing AML cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[1][8]
-
Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[9]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway
This immunoassay is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.[1][2]
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-total-FLT3, anti-p-STAT5, anti-total-STAT5, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed MV4-11 cells and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours. Harvest, wash, and lyse the cells in ice-cold RIPA buffer.[1][2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Immunoblotting:
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.[2][10]
Conclusion
This compound represents a targeted therapeutic strategy for AML by directly inhibiting the constitutively active FLT3 kinase. Its mechanism of action, centered on the inhibition of autophosphorylation and subsequent downstream signaling, leads to decreased proliferation and increased apoptosis in FLT3-mutated AML cells. The provided protocols offer a framework for the in vitro characterization of this compound and similar inhibitors, which is essential for preclinical drug development and for furthering our understanding of AML pathogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. The Combined Treatment With the FLT3-Inhibitor AC220 and the Complex I Inhibitor IACS-010759 Synergistically Depletes Wt- and FLT3-Mutated Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Discovery and Development of Gilteritinib
An In-depth Technical Guide to the Discovery and Synthesis of a Core FLT3 Inhibitor: Gilteritinib
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has made FLT3 a key therapeutic target for the treatment of AML.[4][5]
While the specific compound "FLT3-IN-2" is commercially available as a research chemical and identified as a potent FLT3 inhibitor with the chemical name 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine (CAS 923562-23-6), publicly available data regarding its discovery, detailed synthesis pathway, and comprehensive preclinical or clinical development is limited.[6][7][8]
Therefore, this technical guide will focus on a well-documented and clinically significant FLT3 inhibitor, Gilteritinib (formerly ASP2215), to provide researchers, scientists, and drug development professionals with a comprehensive resource that fulfills the core requirements of an in-depth technical guide. Gilteritinib is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory AML with FLT3 mutations.[2][3][5]
Gilteritinib was discovered through a research collaboration between Astellas Pharma and Kotobuki Pharmaceutical Co., Ltd.[9] The development of gilteritinib was built upon the knowledge gained from first-generation FLT3 inhibitors, which often lacked potency and had off-target effects.[3] Gilteritinib, a pyrazinecarboxamide derivative, was designed to be a potent and selective inhibitor of both FLT3-ITD and FLT3-TKD mutations, including those that confer resistance to other FLT3 inhibitors.[3][10]
Synthesis Pathway
The synthesis of gilteritinib has been described in several routes. A key intermediate in its synthesis is 3,5-dichloro-6-ethylpyrazine-2-carboxamide. An efficient, scalable synthetic route starting from methyl 3-oxopentanoate was developed to produce this intermediate, avoiding cryogenic conditions and column chromatography.[11]
One of the patented synthesis routes for gilteritinib starts with ethyl propionylacetate.[12] This undergoes nitrosation to yield propanal oxime, followed by annulation, chlorination, and hydrolysis to form the key intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide. This intermediate then undergoes condensation and nucleophilic substitution reactions to yield gilteritinib.[12] Another described route involves a Buchwald coupling reaction as a key step.[13][14]
Mechanism of Action
Gilteritinib is a type I tyrosine kinase inhibitor, meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation.[2] This allows it to inhibit both FLT3-ITD and FLT3-TKD mutations.[2][5] By binding to the ATP-binding site, gilteritinib blocks the autophosphorylation of the FLT3 receptor and subsequently inhibits its downstream signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.[1][4] This inhibition of downstream signaling leads to the induction of apoptosis in leukemic cells expressing FLT3 mutations.[5][15]
In addition to its potent activity against FLT3, gilteritinib also inhibits the AXL receptor tyrosine kinase.[1][10] AXL is often overexpressed in AML and has been implicated in resistance to chemotherapy.[1] The dual inhibition of FLT3 and AXL may contribute to the potent anti-leukemic activity of gilteritinib and its ability to overcome certain resistance mechanisms.[2]
Signaling Pathway
The constitutive activation of FLT3 by mutations leads to the activation of several downstream signaling pathways that promote cell survival and proliferation. Gilteritinib effectively blocks these pathways.
Caption: Gilteritinib inhibits the mutated FLT3 receptor, blocking downstream signaling pathways.
Quantitative Data
Gilteritinib has demonstrated potent inhibitory activity in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Gilteritinib
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference(s) |
|---|---|---|---|
| MV4-11 | FLT3-ITD | 0.92 - 3.8 | [16] |
| MOLM-13 | FLT3-ITD | 2.9 - 19.0 | [16] |
| MOLM-14 | FLT3-ITD | 25.0 | [16] |
| Ba/F3-ITD | Transfected FLT3-ITD | ~1 | [16] |
| Ba/F3-D835Y | Transfected FLT3-TKD | 0.7 | [10] |
| Ba/F3-ITD-D835Y | Transfected FLT3-ITD/TKD | 1.8 |[10] |
Table 2: Clinical Efficacy of Gilteritinib in the ADMIRAL Trial
| Outcome | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Reference(s) |
|---|---|---|---|
| Median Overall Survival | 9.3 months | 5.6 months | [2] |
| Complete Remission (CR) or CR with Partial Hematologic Recovery (CRh) | 34% | 15.3% |[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of gilteritinib are provided below.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of gilteritinib on FLT3-mutated AML cell lines.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)[17]
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[18]
-
Gilteritinib stock solution (in DMSO)[18]
-
96-well cell culture plates[17]
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)[17][18]
-
Microplate reader[17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.[17]
-
Treatment: Treat cells with a range of gilteritinib concentrations for 48-72 hours. Include a vehicle control (DMSO).[17][18]
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[17]
-
Data Acquisition: Measure the absorbance or luminescence at the appropriate wavelength using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[18]
Protocol 2: Western Blot Analysis of FLT3 Phosphorylation
Objective: To assess the inhibitory effect of gilteritinib on FLT3 autophosphorylation.
Materials:
-
FLT3-mutated AML cell lines
-
Gilteritinib
-
RIPA lysis buffer with protease and phosphatase inhibitors[19]
-
BCA protein assay kit[19]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-FLT3, anti-total-FLT3[16]
-
HRP-conjugated secondary antibody[16]
-
Chemiluminescent substrate and imaging system[16]
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of gilteritinib for a short period (e.g., 2-4 hours).[18]
-
Cell Lysis: Harvest and lyse the cells using RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Normalization: Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of an FLT3 inhibitor like gilteritinib.
Caption: A generalized workflow for in vitro testing of gilteritinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 5. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. americanelements.com [americanelements.com]
- 8. Tyrosine Kinase/Adaptors | CymitQuimica [cymitquimica.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. dovepress.com [dovepress.com]
FLT3-IN-2: A Technical Guide for Researchers and Drug Development Professionals
FLT3-IN-2 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical regulator of hematopoiesis. Due to its role in driving the proliferation and survival of leukemic cells, particularly in Acute Myeloid Leukemia (AML), FLT3 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound, with the CAS Number 923562-23-6, is a small molecule inhibitor. Its chemical identity and key physicochemical properties are summarized below.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine[1] |
| CAS Number | 923562-23-6[1][2] |
| Molecular Formula | C₂₁H₁₆ClF₃N₄[1][2] |
| SMILES | C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F[1] |
| InChI Key | MFXPJGJSKHZZGC-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 416.8 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: ≥ 30 mg/mL (71.97 mM)Ethanol: 4 mg/mLWater: Insoluble | [2][4] |
| Storage | 3 years at -20°C (powder)1 year at -80°C (in solvent) | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the FLT3 kinase.[5] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and subsequent autophosphorylation, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT. These pathways are crucial for the proliferation, differentiation, and survival of hematopoietic progenitor cells.
In certain hematological malignancies like AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive, ligand-independent activation of the receptor. This aberrant signaling drives uncontrolled cell proliferation and survival of leukemic blasts.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades. This inhibition of FLT3 signaling ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.
References
- 1. 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine | C21H16ClF3N4 | CID 59593294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | CAS: 1029044-16-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. benchchem.com [benchchem.com]
FLT3 Target Validation in Leukemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and the immune system.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase.[1][2] This uncontrolled signaling drives leukemia cell proliferation and survival, making FLT3 a key therapeutic target.[2][3] This guide details the target validation of FLT3 in leukemia models, with a focus on the potent and selective second-generation inhibitor, quizartinib (AC220), as a representative compound for illustrating the validation process.
FLT3 Signaling Pathways
Wild-type FLT3 is activated upon binding of its ligand, leading to dimerization and trans-autophosphorylation, which in turn activates downstream signaling cascades like RAS/RAF/MAPK/ERK, JAK/STAT, and PI3K/AKT, promoting cell growth and survival.[3][4] Mutated FLT3, particularly FLT3-ITD, undergoes ligand-independent dimerization and constitutive activation, leading to aberrant and continuous downstream signaling.[3] This sustained signaling contributes to the leukemic phenotype by promoting proliferation and inhibiting apoptosis.[3]
Caption: FLT3 signaling pathways activated in leukemia.
Quantitative Data Summary
The following tables summarize the potency of various FLT3 inhibitors in biochemical and cellular assays, providing a comparative overview of their activity.
Table 1: Biochemical and Cellular Potency of FLT3 Inhibitors
| Compound | FLT3 Binding Assay (IC50, nM) | FLT3-ITD Cellular Autophosphorylation Assay (IC50, nM) |
| Quizartinib (AC220) | 1.1 | 1 |
| Midostaurin (PKC412) | 3 | 10 |
| Lestaurtinib (CEP-701) | 2 | 3 |
| Sorafenib | 20 | 5 |
| Sunitinib | 0.8 | 12 |
| Tandutinib (MLN518) | 5 | 70 |
Data compiled from publicly available research.[5]
Experimental Protocols
Detailed methodologies for key experiments used in the validation of FLT3 inhibitors are provided below.
FLT3 Cellular Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Cell Line:
-
MV4-11 (human leukemia cell line with homozygous FLT3-ITD mutation)
Protocol:
-
Cell Culture: MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., quizartinib) or vehicle control for 2-4 hours.
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
ELISA: A sandwich ELISA is used to quantify the levels of phosphorylated FLT3. The cell lysates are added to microtiter plates coated with a capture antibody specific for total FLT3. A detection antibody that specifically recognizes phosphorylated FLT3, conjugated to an enzyme (e.g., HRP), is then added.
-
Data Analysis: The signal is developed with a substrate and measured using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of FLT3 autophosphorylation, is calculated from the dose-response curve.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of an FLT3 inhibitor in a living organism.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID)
Protocol:
-
Tumor Implantation: MV4-11 cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., quizartinib) is administered orally once daily at a predetermined dose. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Caption: Experimental workflow for FLT3 target validation.
Mechanisms of Resistance
Despite the initial efficacy of FLT3 inhibitors, resistance often develops. Understanding these mechanisms is critical for developing next-generation therapies.
On-Target Resistance:
-
Secondary Mutations: Point mutations within the FLT3 kinase domain can emerge, which interfere with drug binding. For instance, mutations at the D835 residue are a common mechanism of resistance to type II inhibitors like quizartinib.[6]
Off-Target Resistance:
-
Activation of Bypass Pathways: Leukemia cells can develop resistance by upregulating parallel signaling pathways, such as the PI3K/Akt/mTOR pathway, to bypass the inhibited FLT3 signaling.[2]
-
Clonal Evolution: The initial leukemia may consist of multiple clones. Treatment with an FLT3 inhibitor can suppress the FLT3-mutated clone, allowing a pre-existing or newly emerged resistant clone (e.g., with a RAS mutation) to expand.[6]
Caption: Mechanisms of resistance to FLT3 inhibitors.
Conclusion
The validation of FLT3 as a therapeutic target in AML has been a significant advancement in the treatment of this disease. The development of potent and selective inhibitors, exemplified by quizartinib, has demonstrated clinical benefit. However, the emergence of resistance highlights the complexity of AML and the need for continued research into combination therapies and next-generation inhibitors that can overcome these resistance mechanisms. A thorough understanding of the underlying biology, robust preclinical validation, and strategic clinical trial design are essential for maximizing the therapeutic potential of targeting FLT3 in leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
The Role of FLT3-IN-2 in Inhibiting the FLT3-ITD Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. The FLT3-ITD mutation leads to ligand-independent constitutive activation of the kinase, driving uncontrolled cell growth and survival through aberrant downstream signaling. This has established the FLT3-ITD receptor as a critical therapeutic target. Small molecule inhibitors, such as FLT3-IN-2, have been developed to target this constitutively active kinase. This technical guide provides a comprehensive overview of the role of this compound in inhibiting the FLT3-ITD mutation, detailing the underlying signaling pathways, the mechanism of inhibition, relevant experimental protocols, and comparative quantitative data.
The FLT3-ITD Signaling Pathway
In its wild-type form, the FLT3 receptor is activated upon binding of its ligand, leading to receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways crucial for normal hematopoiesis. The FLT3-ITD mutation, however, causes a conformational change that results in ligand-independent dimerization and constitutive activation of the kinase domain.[1][2] This leads to the persistent activation of several key downstream signaling pathways that promote leukemogenesis.
The primary signaling cascades aberrantly activated by FLT3-ITD include:
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD. Its constitutive phosphorylation and activation lead to the transcription of genes that promote cell proliferation and survival.[3]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another crucial axis activated by FLT3-ITD. This pathway is central to promoting cell survival and inhibiting apoptosis.
-
RAS/MAPK Pathway: The RAS/mitogen-activated protein kinase (MAPK) pathway, including ERK, is also constitutively activated, further contributing to uncontrolled cell proliferation.[2][3]
These pathways collectively contribute to the hyperproliferative and anti-apoptotic phenotype of FLT3-ITD-positive AML cells.
Mechanism of Inhibition by this compound
This compound is a small molecule inhibitor of the FLT3 kinase.[4] Like other FLT3 inhibitors, it functions as an ATP-competitive inhibitor.[5][6] The kinase domain of FLT3 has a binding pocket for ATP, which is essential for the phosphotransfer reaction. This compound is designed to bind to this ATP-binding pocket, thereby preventing ATP from binding and blocking the autophosphorylation of the FLT3-ITD receptor. This inhibition of the initial step in the signaling cascade leads to the shutdown of the downstream STAT5, PI3K/AKT, and RAS/MAPK pathways, ultimately inducing apoptosis and inhibiting the proliferation of FLT3-ITD-positive cancer cells.[7]
Quantitative Data
The potency of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific data for this compound is limited in peer-reviewed literature, supplier information indicates an IC50 of less than 1 µM for FLT3. For context and comparison, the IC50 values for other notable FLT3 inhibitors are provided below.
| Inhibitor | Target | IC50 (nM) | Type | Reference |
| This compound | FLT3 | < 1000 | N/A | [4] |
| Quizartinib | FLT3-ITD | 1.1 | II | [8] |
| Gilteritinib | FLT3 | 0.29 | I | [9] |
| Crenolanib | FLT3-ITD | 3.6 | I | [9] |
| Midostaurin | FLT3 | 11 | I | [9] |
| Sorafenib | FLT3 | 58 | II | [9] |
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of FLT3 inhibitors like this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common method.[10]
Objective: To determine the IC50 value of this compound against recombinant FLT3-ITD kinase.
Materials:
-
Recombinant human FLT3-ITD enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound)
-
Staurosporine (positive control)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the FLT3-ITD kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the compound dilutions. Then, add 5 µL of the kinase/antibody mixture to all wells.
-
Reaction Initiation: Add 5 µL of the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells dependent on FLT3 signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[11]
Objective: To determine the cellular IC50 of this compound in FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
FLT3-ITD-positive AML cell lines (e.g., MV4-11)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (or other test compound)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.[12]
Objective: To evaluate the inhibition of FLT3-ITD signaling by this compound in AML cells.
Materials:
-
FLT3-ITD-positive AML cell lines (e.g., MV4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture MV4-11 cells and treat with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Conclusion
The constitutive activation of the FLT3 receptor due to ITD mutations is a key driver of leukemogenesis in a significant subset of AML patients. This compound represents a targeted therapeutic approach aimed at inhibiting this aberrant signaling. By competitively binding to the ATP pocket of the FLT3 kinase, this compound effectively blocks the autophosphorylation and subsequent activation of pro-survival and proliferative pathways. The technical protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other similar inhibitors, which is crucial for the continued development of more effective therapies for this challenging disease. Further characterization of the potency and selectivity of this compound is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. The Current State of FLT3 Inhibition in Acute Myeloid Leukemia – Pitfalls and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules ATP-competitive inhibitors of FLT3: a chemical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FLT3-ITD Mutations: Unveiling a Potent Inhibitor for AML Therapy [synapse.patsnap.com]
- 8. 923562-23-6|5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 9. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
FLT3-IN-2: A Technical Overview of its Efficacy Against FLT3-TKD Mutations in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled proliferation of leukemic cells and contributing to a poor prognosis.[1][2] Two primary types of activating mutations are prevalent: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][3]
FLT3-TKD mutations, while less common than ITD mutations, are clinically significant as they can confer resistance to certain FLT3 inhibitors.[4][5] This technical guide provides an in-depth analysis of the efficacy of FLT3-IN-2, a novel small molecule inhibitor, against various FLT3-TKD mutations. The information presented herein is intended to support researchers and drug development professionals in the preclinical evaluation of this and similar compounds.
Data Presentation: Efficacy of FLT3 Inhibitors Against TKD Mutations
The inhibitory activity of FLT3 inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the biochemical and cellular activities of various FLT3 inhibitors against wild-type (WT) FLT3 and common TKD mutations. While specific data for this compound is not yet publicly available, the provided data for other well-characterized inhibitors such as gilteritinib and crenolanib, which are known to be effective against TKD mutations, serves as a valuable benchmark for preclinical studies.
Table 1: Biochemical Activity of FLT3 Inhibitors Against FLT3-TKD Mutations
| Compound | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | FLT3-F691L IC50 (nM) |
| Gilteritinib | 5 | Data Not Available | Relatively higher IC50 |
| Crenolanib | Data Not Available | Active | Inactive |
| Sorafenib | Data Not Available | Inactive | Data Not Available |
| Quizartinib | Data Not Available | Inactive | Inactive |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Data is compiled from various preclinical studies.[4][5]
Table 2: Cellular Activity of FLT3 Inhibitors in AML Cell Lines with FLT3-TKD Mutations
| Cell Line | FLT3 Mutation | Inhibitor | Cellular IC50 (nM) |
| Ba/F3 | FLT3-ITD-D835Y | Gilteritinib | ~1-2 |
| Ba/F3 | FLT3-ITD-D835Y | Crenolanib | ~5 |
| Ba/F3 | FLT3-ITD-F691L | Gilteritinib | ~10-20 |
| MOLM14-Resistant | FLT3-ITD-D835Y | Gilteritinib | ~1-2 |
| MOLM14-Resistant | FLT3-ITD-F691L | Gilteritinib | ~10-20 |
Note: Cellular IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the cells by 50%. Data is derived from studies using engineered cell lines expressing specific FLT3 mutations.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of FLT3 inhibitors are provided below. These protocols can be adapted for the characterization of this compound.
FLT3 Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
Methodology:
-
Reagents:
-
Recombinant human FLT3 kinase (Wild-Type and mutant forms, e.g., D835Y, F691L)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant FLT3 kinase to the wells and incubate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
After incubation, stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[7][8]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of AML cell lines harboring FLT3-TKD mutations.
Methodology:
-
Cell Lines:
-
Ba/F3 cells engineered to express specific FLT3-TKD mutations (e.g., D835Y, F691L).
-
Human AML cell lines with acquired resistance to other FLT3 inhibitors due to TKD mutations (e.g., MOLM14-resistant clones).
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Add various concentrations of this compound or DMSO control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which measures metabolic activity.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the DMSO control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis of FLT3 Signaling
This method is used to confirm the on-target activity of the inhibitor in cells by examining the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Procedure:
-
Treat cells expressing FLT3-TKD mutations with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated FLT3 (pFLT3), total FLT3, phosphorylated STAT5 (pSTAT5), total STAT5, phosphorylated ERK (pERK), and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
Analyze the dose-dependent inhibition of FLT3 signaling by this compound.
-
Mandatory Visualizations
FLT3 Signaling Pathway in AML with TKD Mutation
Caption: Constitutive activation of FLT3 by TKD mutations and inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Preclinical evaluation workflow for this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
The Impact of FLT3-IN-2 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[2] This ligand-independent activation drives uncontrolled cell growth and survival through the aberrant activation of downstream signaling pathways, including the STAT5, MAPK, and PI3K/AKT pathways, and is associated with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target in AML.
This compound is a small molecule inhibitor of FLT3 with a reported IC50 of less than 1 μM.[5][6] This technical guide provides an in-depth overview of the impact of this compound on downstream signaling cascades, methodologies for its investigation, and a framework for data comparison.
Data Presentation
Quantitative data on the inhibitory activity of this compound is presented below. Due to the limited availability of specific publicly accessible data for this compound against various FLT3 mutations and other kinases, a comparative table with other well-characterized FLT3 inhibitors is also provided to offer a broader context for researchers.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| FLT3 | < 1[5][6] |
Note: The specific FLT3 mutation (Wild-Type, ITD, or TKD) for the reported IC50 value is not publicly specified.
Table 2: Comparative Inhibitory Activity of Various FLT3 Inhibitors (IC50 in nM)
| Compound | FLT3 (WT) | FLT3-ITD | FLT3-D835Y | c-Kit |
| Quizartinib (AC220) | 4.2 | 1.1 | - | >1000 |
| Gilteritinib (ASP2215) | 0.29 | 0.29 | - | 230 |
| Sorafenib | 59 | 59 | - | 68 |
| Midostaurin | - | - | - | - |
| Crenolanib | - | - | - | - |
Data for this table is compiled from publicly available resources for comparative purposes.
Signaling Pathways and Experimental Workflows
FLT3 Downstream Signaling Pathway
Mutated FLT3 constitutively activates several key downstream signaling pathways crucial for leukemic cell survival and proliferation. This compound, by inhibiting the kinase activity of FLT3, aims to abrogate these signals.
Caption: FLT3 downstream signaling pathways inhibited by this compound.
Experimental Workflow: Western Blot Analysis
To assess the impact of this compound on the phosphorylation status of FLT3 and its downstream targets, a Western blot analysis is a standard and effective method.
Caption: A typical experimental workflow for Western blot analysis.
Experimental Workflow: Cell Viability Assay
Determining the cytotoxic or cytostatic effect of this compound on leukemia cell lines is crucial for evaluating its therapeutic potential. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are commonly employed.
Caption: Workflow for a luminescent-based cell viability assay.
Experimental Protocols
Western Blot Analysis for Phosphorylation Status
This protocol details the steps to analyze the phosphorylation of FLT3, STAT5, AKT, and ERK in response to this compound treatment.
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (specific for total and phosphorylated forms of FLT3, STAT5, AKT, and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture FLT3-mutated AML cells in the appropriate medium. Seed cells and treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBS-T and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels across different treatment conditions.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
FLT3-mutated AML cell lines
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include wells with DMSO as a vehicle control and wells with no cells as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
This compound represents a targeted therapeutic strategy for AML harboring FLT3 mutations. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the cellular and biochemical effects of this compound and similar inhibitors. While specific quantitative data for this compound is limited in the public domain, the methodologies outlined here will enable the generation of comprehensive datasets to fully characterize its impact and potential for clinical translation in the fight against acute myeloid leukemia.
References
An In-depth Technical Guide to the Preclinical Evaluation of FLT3 Inhibitors in Hematopoietic Stem Cells
Disclaimer: As of this writing, a specific compound designated "FLT3-IN-2" is not described in publicly available scientific literature. This guide, therefore, serves as a comprehensive technical overview for researchers, scientists, and drug development professionals on the initial studies of potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors, using representative data and methodologies from studies of well-characterized compounds in this class.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive, ligand-independent activation of the kinase. This aberrant signaling promotes uncontrolled cell growth and is associated with a poor prognosis, making FLT3 a key therapeutic target.
Quantitative Data Presentation: In Vitro Potency of Representative FLT3 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized FLT3 inhibitors against various AML cell lines harboring FLT3-ITD mutations and against the FLT3 kinase itself. This data provides a comparative baseline for the potency of this class of compounds.
Table 1: Inhibition of FLT3 Phosphorylation and Cell Viability by FLT3 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | References |
| Quizartinib | MV4-11 | p-FLT3 Inhibition | 0.50 | [1] |
| Quizartinib | MOLM-14 | p-FLT3 Inhibition | ~1-2 | [1] |
| Quizartinib | Primary FLT3/ITD AML Blasts | p-FLT3 Inhibition | ~1-2 | [1] |
| Quizartinib | MV4-11 | Cell Viability | 1 | [2] |
| Quizartinib | MOLM-13 | Cell Viability | 1 | [2] |
| AMG 925 | MOLM-13 | p-STAT5 Inhibition | Potent, comparable to kinase inhibition | [3] |
| AMG 925 | MV4-11 | p-STAT5 Inhibition | Potent, comparable to kinase inhibition | [3] |
| Sorafenib | MOLM-13 (Sorafenib-resistant) | Growth Inhibition | - | [3] |
| Sorafenib | MV4-11 (Sorafenib-resistant) | Growth Inhibition | - | [3] |
Table 2: Kinase Inhibitory Activity of Novel FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| FLIN-4 | FLT3-ITD | 1.07 ± 0.04 | [4] |
| Midostaurin | FLT3-ITD | 29.64 ± 1.45 | [4] |
FLT3 Signaling Pathways
Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates several downstream cascades critical for cell survival and proliferation, including the PI3K/Akt, RAS/MAPK, and JAK/STAT5 pathways.[5][6][7] In FLT3-ITD AML, these pathways are constitutively active. FLT3 inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and blocking these downstream signals.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of FLT3 inhibitors. Below are representative protocols for key in vitro and in vivo assays.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant FLT3 kinase. A common method is a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.[8]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Dilute active, recombinant human FLT3 protein and a suitable substrate (e.g., Myelin Basic Protein) in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5][8]
-
Assay Plate Setup: Add the diluted inhibitor to the wells of a 384-well white assay plate.[9]
-
Enzyme Addition: Add the diluted FLT3 enzyme to each well and incubate briefly at room temperature.[5]
-
Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture to each well. The final ATP concentration should be near its Km for FLT3. Incubate the plate at 30°C for 45-60 minutes.[5]
-
Signal Generation: Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which in turn produces a luminescent signal via luciferase. Incubate for another 30-45 minutes.[8]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
This assay confirms the on-target activity of an inhibitor within a cellular context by measuring the phosphorylation status of FLT3. Western blotting is the standard method.[7][10]
Methodology:
-
Cell Culture and Treatment: Culture human AML cells expressing FLT3-ITD (e.g., MV4-11 or MOLM-13) in appropriate media.[7][11] Treat the cells with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2-4 hours).[7][10]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1][10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading on the gel.[1]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe the same membrane with an antibody for total FLT3 and a loading control (e.g., β-actin).[1]
-
Detection and Analysis: After washing, incubate the membrane with an HRP-conjugated secondary antibody.[1] Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities using densitometry to determine the ratio of p-FLT3 to total FLT3.[1]
This assay evaluates the anti-tumor efficacy of an FLT3 inhibitor in a living organism, which is a critical step in preclinical development.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) into the flank of immunodeficient mice (e.g., NSG or NCR nude mice).[3][9]
-
Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable volume (e.g., 100-200 mm³). Randomly assign mice into vehicle control and treatment groups.[9]
-
Drug Administration: Prepare the FLT3 inhibitor in a suitable vehicle formulation for the chosen route of administration (e.g., oral gavage). Administer the inhibitor at the desired dose and schedule (e.g., daily).[9]
-
Monitoring and Endpoint: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days) to assess efficacy and toxicity.[9]
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control. A separate cohort of mice can be monitored for overall survival to generate Kaplan-Meier curves.[12] Optional ex vivo analyses, such as Western blotting of tumor lysates, can be performed to confirm target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Therapeutic Strategies for FLT3-Mutated Acute Myeloid Leukemia: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
FLT3-IN-2: A Potential Therapeutic Agent for Acute Myeloid Leukemia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that promote leukemogenesis.[1][2] These mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are associated with a poor prognosis, making FLT3 an attractive therapeutic target.[3][4] This document provides a technical overview of FLT3-IN-2, a potential small molecule inhibitor of FLT3, for the treatment of AML. Due to the limited publicly available data for a compound specifically designated as "this compound," this guide utilizes representative data from other well-characterized FLT3 inhibitors to illustrate the preclinical and clinical evaluation process. The methodologies and data presented herein are intended to serve as a comprehensive guide for the research and development of novel FLT3 inhibitors.
Introduction to FLT3 in Acute Myeloid Leukemia
FLT3 is a member of the class III receptor tyrosine kinase family. In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the receptor induces dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[5] These pathways are crucial for normal blood cell development.
In a significant subset of AML patients, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the receptor. The most common of these are internal tandem duplications (FLT3-ITD), found in approximately 25% of AML cases, and mutations in the tyrosine kinase domain (FLT3-TKD), present in about 5-10% of patients.[3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts.
Mechanism of Action of this compound
This compound is hypothesized to be an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 kinase domain, it is expected to prevent the autophosphorylation of the receptor. This action would block the initiation of downstream signaling cascades that are critical for the proliferation and survival of FLT3-driven leukemia cells.
FLT3 Signaling Pathway
The diagram below illustrates the central role of FLT3 in hematopoietic cell signaling and the point of intervention for a FLT3 inhibitor like this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for representative FLT3 inhibitors. This data is provided to illustrate the typical potency and efficacy expected from a clinical candidate.
Table 1: In Vitro Kinase and Cell Line Activity of Representative FLT3 Inhibitors
| Compound | Target | IC50 (nM) | AML Cell Line | IC50 (nM) |
| This compound | FLT3 | < 1000 | - | - |
| Gilteritinib | FLT3-ITD | 0.7 - 1.8 | MV4-11 (FLT3-ITD) | - |
| FLT3-TKD | - | - | - | |
| Quizartinib | FLT3-ITD | - | MV4-11 (FLT3-ITD) | ~1 |
| Midostaurin | FLT3-ITD | - | MOLM-13 (FLT3-ITD) | ~10 |
| Crenolanib | FLT3-ITD & TKD | - | - | - |
Data compiled from publicly available sources for illustrative purposes.[4]
Table 2: In Vivo Efficacy of Representative FLT3 Inhibitors in AML Xenograft Models
| Compound | AML Model | Dosing | Tumor Growth Inhibition (TGI) |
| Gilteritinib | MOLM-13 (s.c.) | 10 mg/kg, qd, p.o. | >90% |
| Quizartinib | MV4-11 (s.c.) | 10 mg/kg, qd, p.o. | Significant |
| LC-3 | MV-4-11 (xenograft) | 10 mg/kg/day | 92.16% |
Data compiled from publicly available sources for illustrative purposes.[2]
Table 3: Clinical Activity of Approved FLT3 Inhibitors in Relapsed/Refractory FLT3-mutated AML
| Compound | Clinical Trial | Overall Response Rate (CR/CRi) | Median Overall Survival (OS) |
| Gilteritinib | ADMIRAL (Phase 3) | 34% | 9.3 months |
| Quizartinib | QuANTUM-R (Phase 3) | 48% (CRc) | 6.2 months |
CR/CRi: Composite Complete Remission (Complete Remission + Complete Remission with incomplete hematologic recovery). CRc: Composite Complete Response. Data compiled from publicly available sources for illustrative purposes.[3]
Experimental Protocols
Detailed methodologies for the evaluation of FLT3 inhibitors are crucial for reproducible and comparable results. The following sections outline key experimental protocols.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay determines the direct inhibitory effect of a compound on FLT3 kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant FLT3 kinase.
Materials:
-
Recombinant FLT3 kinase (wild-type and mutants)
-
This compound
-
ATP
-
Kinase buffer
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Assay Plate Setup: Add diluted compound to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the recombinant FLT3 kinase and substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent and a plate reader according to the manufacturer's protocol.
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Glo® Format)
This assay assesses the anti-proliferative effect of a compound on AML cell lines.
Objective: To determine the IC50 of this compound on the proliferation of FLT3-mutant AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates at an appropriate density.
-
Compound Addition: Prepare a serial dilution of this compound and add it to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader to determine the number of viable cells.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Western Blot Analysis of FLT3 Signaling
This method is used to confirm the mechanism of action by observing the inhibition of FLT3 phosphorylation and its downstream targets.
Objective: To assess the effect of this compound on the phosphorylation of FLT3 and downstream signaling proteins (STAT5, AKT, ERK).
Materials:
-
FLT3-mutant AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
AML Xenograft Mouse Model Study
This in vivo model evaluates the anti-tumor efficacy of the compound.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13)
-
This compound
-
Vehicle solution for administration
Procedure:
-
Tumor Implantation: Subcutaneously or intravenously inject AML cells into the mice.
-
Tumor Growth and Randomization: Allow tumors to establish to a palpable size (for subcutaneous models) or for disease to engraft (for systemic models). Randomize mice into vehicle control and treatment groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly. For systemic models, monitor disease progression through bioluminescence imaging or flow cytometry of peripheral blood.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamics). Calculate tumor growth inhibition (TGI).
Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation
References
- 1. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Understanding the Binding Affinity of FLT3-IN-2 to FLT3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most frequent genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and driving leukemogenesis.[1][2] Consequently, FLT3 has emerged as a critical therapeutic target, and the development of small molecule inhibitors is a key area of research. This technical guide provides a comprehensive overview of the binding characteristics of FLT3-IN-2, a known inhibitor of FLT3.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 |
| This compound | FLT3 | Biochemical Assay | < 1 µM[3] |
Table 1: Potency of this compound against FLT3. This table summarizes the reported IC50 value for this compound.
Mechanism of Action of FLT3 Inhibitors
FLT3 inhibitors function by competing with ATP for the binding site within the kinase domain of the FLT3 receptor. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][4]
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain:
-
Type I inhibitors bind to the active conformation of the kinase, where the activation loop is in an "open" state. These inhibitors are typically effective against both FLT3-ITD and FLT3-TKD mutations.[5][6]
-
Type II inhibitors bind to the inactive conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site. These inhibitors are generally effective against FLT3-ITD but can be less effective against TKD mutations that stabilize the active conformation.[5][6]
The specific binding mode of this compound has not been publicly detailed, but its classification would influence its activity profile against different FLT3 mutations.
Experimental Protocols
The determination of the binding affinity and functional inhibition of a kinase inhibitor like this compound involves a series of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of FLT3 kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.
-
Prepare a solution of recombinant human FLT3 kinase (wild-type or mutant) in the reaction buffer.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
-
Assay Procedure:
-
In a multi-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant FLT3 kinase to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[7][8]
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells that are dependent on FLT3 signaling.
Objective: To determine the concentration of this compound that inhibits the proliferation of FLT3-dependent cells by 50% (GI50).
Methodology:
-
Cell Culture:
-
Culture a human AML cell line known to harbor an activating FLT3 mutation (e.g., MV4-11, which has a FLT3-ITD mutation) in appropriate cell culture medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Detection:
-
Assess cell viability using a suitable reagent, such as:
-
MTT or XTT: Colorimetric assays that measure mitochondrial metabolic activity.
-
Resazurin (alamarBlue): A fluorescent indicator of cell viability.
-
ATP-based luminescence assays (e.g., CellTiter-Glo®): Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the GI50 value by fitting the data to a dose-response curve.
-
Visualizations
FLT3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical FLT3 signaling pathway and the point of intervention by an ATP-competitive inhibitor like this compound.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The logical flow for determining the IC50 value of an inhibitor is depicted in the following diagram.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for FLT3-IN-2 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to the constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival of leukemic cells.[2]
FLT3-IN-2 is a potent inhibitor of FLT3 kinase. This document provides detailed protocols for an in vitro kinase assay to determine the inhibitory activity of this compound against wild-type and mutant forms of FLT3.
Mechanism of Action and Signaling Pathway
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The primary signaling pathways activated by FLT3 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, all of which are crucial for normal hematopoietic cell function and are aberrantly activated in FLT3-mutated AML.[3][4] By inhibiting FLT3, this compound effectively blocks these pro-survival signals, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating FLT3 mutations.
Data Presentation
The inhibitory activity of this compound was determined against wild-type and mutant FLT3 kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 0.4[5] |
| FLT3-ITD | 1.0[5] |
| FLT3-D835Y | 0.3[5] |
Experimental Protocols
In Vitro FLT3 Kinase Assay using ADP-Glo™
This protocol is designed to measure the inhibitory activity of this compound on recombinant FLT3 kinase activity using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant FLT3 (Wild-Type, ITD, or D835Y mutants)
-
This compound
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in kinase assay buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[6]
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.[6]
-
-
Add Recombinant FLT3 Enzyme:
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be near its Km for FLT3 (typically 10-100 µM), and the substrate concentration should be optimized (e.g., 0.2 mg/mL MBP).[1]
-
Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction.[1]
-
-
Detect Kinase Activity:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[1]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[6]
-
Incubate for another 30-45 minutes at room temperature.[2][6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]
-
Subtract the "Blank" (no enzyme) reading from all other readings.[6]
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
References
Application Notes and Protocols: Cell-Based Assay for FLT3-IN-2 Using MV4-11 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy often characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] Approximately 25-30% of AML cases harbor FLT3 mutations, with internal tandem duplication (FLT3-ITD) being the most common type.[2][3][4] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, which promotes uncontrolled cell proliferation and survival through various downstream signaling pathways, including PI3K/AKT, RAS/MAPK/ERK, and STAT5.[2][3][5][6][7]
The MV4-11 human AML cell line is homozygous for the FLT3-ITD mutation and is highly dependent on the FLT3 signaling pathway for its survival and proliferation.[1][2] This "oncogene addiction" makes MV4-11 an indispensable in vitro model for screening and validating FLT3 inhibitors.[1] FLT3-IN-2 is a small molecule inhibitor designed to target the kinase activity of FLT3. These application notes provide detailed protocols for assessing the biological activity and mechanism of action of this compound in MV4-11 cells.
FLT3 Signaling Pathway and Inhibition by this compound
The FLT3 receptor, upon constitutive activation by ITD mutations, triggers a cascade of intracellular signaling events.[3][5] this compound, as an ATP-competitive inhibitor, binds to the kinase domain of the mutated FLT3 receptor, preventing its autophosphorylation.[6] This action blocks the initiation of downstream signaling cascades critical for the proliferation and survival of FLT3-driven leukemia cells.[6][8]
Quantitative Data Summary
The efficacy of FLT3 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays and their ability to induce apoptosis. The tables below summarize representative data for potent FLT3 inhibitors in FLT3-ITD positive AML cell lines.
Table 1: In Vitro Cell Viability of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay Type |
| LT-171-861 | MV4-11 | 1.8 | Cell Viability Assay |
| LT-171-861 | MOLM13 | 1.3 | Cell Viability Assay |
| AC220 | MV4-11 | 1.5 | Cell Viability Assay |
| AC220 | MOLM13 | 1.2 | Cell Viability Assay |
| Sorafenib | MV4-11 | 3.2 | Cell Viability Assay |
| Sorafenib | MOLM13 | 5.3 | Cell Viability Assay |
| Crenolanib | MV4-11 | ~1.3 | MTT Assay[9] |
| Crenolanib | MOLM-13 | ~4.9 | MTT Assay[9] |
| Gilteritinib | MV4-11 | 18.9 | MTT Assay[10] |
| Gilteritinib | MOLM14 | 20.3 | MTT Assay[10] |
Source: Data compiled from multiple studies for representative FLT3 inhibitors.[9][10][11]
Table 2: Apoptosis Induction by FLT3 Inhibitors in MV4-11 Cells
| Treatment | Concentration | Incubation Time | Apoptotic Cells (%) | Assay Type |
| LT-171-861 | 10 nM | 36 hours | Increased vs Control | Annexin V/PI[11] |
| Midostaurin | Varies | 48 hours | Dose-dependent increase | Annexin V/PI[12] |
| WS6 | 2 nM | 72 hours | Significantly Increased | Caspase 3/7 Activity[13] |
| Ispinesib | 2 nM | 72 hours | Significantly Increased | Caspase 3/7 Activity[13] |
Note: The percentage of apoptotic cells is typically reported as a fold-change or statistically significant increase relative to a vehicle-treated control.
Experimental Protocols
Protocol 1: MV4-11 Cell Culture and Maintenance
Proper handling and maintenance of MV4-11 cells are crucial for reproducible results.
Materials:
-
MV4-11 Cell Line (e.g., ATCC CRL-9591)
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium[6][14]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium using IMDM or RPMI-1640 supplemented with 10% FBS.[2]
-
Cell Culture: Culture MV4-11 cells in suspension in a humidified incubator at 37°C with 5% CO₂.[14]
-
Subculturing: Maintain the cell concentration between 3 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.[14] To subculture, add fresh medium to dilute the cell suspension to a starting density of approximately 2-5 x 10⁵ cells/mL.[2][14] Change the medium 2-3 times per week.[2]
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound that inhibits the growth of MV4-11 cells by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of cell viability.[1][6]
Materials:
-
MV4-11 cells in complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO, Anhydrous
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Adjust the concentration of MV4-11 cells to 2 x 10⁵ cells/mL. Seed 50 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.[2] Include wells with medium only for background measurement.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium.[2] The final DMSO concentration should not exceed 0.1% to avoid toxicity.[2]
-
Cell Treatment: Add 50 µL of the diluted this compound solutions or medium with 0.1% DMSO (vehicle control) to the appropriate wells.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for about 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by setting the average vehicle control luminescence as 100% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response) with software like GraphPad Prism.[2]
-
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway
This protocol is used to confirm that this compound inhibits the phosphorylation of FLT3 and its key downstream signaling proteins, such as STAT5, AKT, and ERK.[1][6]
Materials:
-
MV4-11 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[6][15]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed MV4-11 cells (e.g., 1 x 10⁶ cells/mL) and treat with various concentrations of this compound or DMSO for a short period (e.g., 2 hours) at 37°C.[6]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6][15]
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-FLT3) overnight at 4°C.[6][15]
-
Wash the membrane three times with TBST.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][15]
-
Wash the membrane again with TBST.[15]
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Analysis: To confirm equal protein loading and assess total protein levels, the membrane can be stripped and re-probed with antibodies against total FLT3, total STAT5, and a loading control.[2]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
MV4-11 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MV4-11 cells in 24-well or 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 36 or 48 hours).[11][16]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound compared to the control.[11]
References
- 1. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 9. benchchem.com [benchchem.com]
- 10. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 13. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 14. MV4-11 Cells [cytion.com]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for FLT3-IN-2 Treatment of MOLM-13 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled growth and survival of leukemic cells and is associated with a poor prognosis. The MOLM-13 cell line, derived from a patient with AML, harbors an FLT3-ITD mutation, making it an essential in vitro model for studying FLT3-driven leukemogenesis and for the preclinical evaluation of FLT3 inhibitors.
FLT3-IN-2 is a potent inhibitor of FLT3 kinase. These application notes provide detailed protocols for the treatment of the MOLM-13 cell line with this compound, including cell culture, inhibitor preparation, and methods to assess its biological effects, such as cell viability, inhibition of FLT3 signaling, and induction of apoptosis.
Data Presentation
While specific quantitative data for this compound in MOLM-13 cells is not extensively available in the public domain, the following tables provide a template for expected results based on the activity of similar potent FLT3 inhibitors. Researchers should determine these values empirically for this compound.
Table 1: Expected In Vitro Efficacy of this compound in MOLM-13 Cells
| Parameter | Expected Value | Assay Type |
| IC50 (Cell Viability) | Low nanomolar range | MTS or CellTiter-Glo® |
| Inhibition of p-FLT3 | Dose-dependent | Western Blot |
| Induction of Apoptosis | Dose- and time-dependent | Annexin V/PI Staining |
Table 2: Suggested Concentration Range for Key Experiments with this compound
| Experiment | Suggested Concentration Range | Incubation Time |
| Cell Viability (IC50) | 0.1 nM - 10 µM | 48 - 72 hours |
| Western Blot (Signaling) | 1 nM - 100 nM | 2 - 24 hours |
| Apoptosis Assay | 10 nM - 1 µM | 24 - 48 hours |
FLT3 Signaling Pathway
The constitutively active FLT3-ITD receptor in MOLM-13 cells activates several downstream signaling pathways that promote cell survival and proliferation. Key pathways include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways[1]. This compound is expected to inhibit the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Experimental Protocols
MOLM-13 Cell Culture and Maintenance
MOLM-13 cells are grown in suspension and require standard sterile cell culture techniques.
-
Media: RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS). Some protocols may also include 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.
-
Seed cells at approximately 1.0 x 10^6 cells/mL.
-
Split saturated cultures 1:2 to 1:3 every 2-3 days.
-
To passage, gently resuspend the cells, remove a portion of the cell suspension, and add fresh pre-warmed media to the desired volume. Centrifugation is generally not necessary for routine passaging unless the media is being completely replaced.
-
This compound Preparation
This compound should be handled with appropriate safety precautions.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: On the day of the experiment, thaw a vial of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
MOLM-13 cells
-
96-well clear-bottom plates
-
Complete culture medium
-
This compound (serial dilutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Add 100 µL of media containing serial dilutions of this compound (or vehicle control) to the respective wells.
-
Incubate for 48 to 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the cell viability (MTS) assay.
Western Blot Analysis of FLT3 Signaling
This protocol is to assess the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
-
Materials:
-
MOLM-13 cells
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed MOLM-13 cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.
-
Treat with various concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein samples, add Laemmli buffer, and boil for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate.
-
Analyze band intensities to determine the ratio of phosphorylated to total protein.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies apoptosis.
-
Materials:
-
MOLM-13 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed MOLM-13 cells in 6-well plates and treat with this compound (e.g., 10, 100, 1000 nM) and a vehicle control for 24 to 48 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated FLT3 Following FLT3-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and contribute to the constitutive activation of downstream signaling pathways, leading to uncontrolled cell growth.[1][2] Consequently, FLT3 has emerged as a critical therapeutic target in AML.
FLT3-IN-2 is a small molecule inhibitor designed to target the kinase activity of FLT3. It is part of a class of compounds that function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the activation of key downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2] Western blotting is an essential technique to quantitatively assess the efficacy of FLT3 inhibitors like this compound by measuring the reduction in phosphorylated FLT3 (p-FLT3).
These application notes provide a comprehensive protocol for the Western blot analysis of p-FLT3 in cells treated with this compound, enabling researchers to evaluate its potency and mechanism of action.
FLT3 Signaling Pathway and Inhibition by this compound
Upon binding of its ligand, FLT3 dimerizes, leading to autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation event activates a cascade of downstream signaling pathways crucial for cell survival and proliferation. In AML with activating FLT3 mutations, these pathways are constitutively active. This compound inhibits this initial autophosphorylation, thereby blocking downstream signaling.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize human AML cell lines harboring FLT3-ITD mutations, such as MV4-11 or MOLM-13.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) in all experiments.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions to ensure equal protein loading in the subsequent steps.[3]
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[2]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3] For phosphorylated proteins, BSA is generally preferred over non-fat dry milk to reduce background.
-
-
Antibody Incubation:
-
Primary Antibodies: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting:
-
Phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr591)
-
Total FLT3
-
A loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10-15 minutes each with TBST.[2]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.[2]
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p-FLT3 band to the total FLT3 band and the loading control.[2]
-
Data Presentation
The following table summarizes representative quantitative data demonstrating the expected dose-dependent inhibition of p-FLT3 by a potent FLT3 inhibitor. The values represent the relative band intensity of p-FLT3 normalized to the untreated control.
| Treatment Concentration (nM) | Relative p-FLT3 Intensity (Normalized to Control) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.65 |
| 10 | 0.25 |
| 100 | 0.05 |
Note: The data presented are based on typical results observed with potent FLT3 inhibitors and are intended for illustrative purposes.[2] Actual results may vary depending on the specific experimental conditions, including the cell line, treatment duration, and the specific activity of this compound.
Conclusion
This application note provides a detailed protocol for the Western blot analysis of p-FLT3 in cells treated with the FLT3 inhibitor, this compound. By examining the phosphorylation status of FLT3, researchers can effectively determine the inhibitory potency and cellular mechanism of action of this and other kinase inhibitors. This methodology is fundamental for the preclinical evaluation of novel therapeutics targeting the FLT3 signaling pathway in hematological malignancies.
References
Application Notes and Protocols for In Vivo Administration of FLT3 Inhibitors in Mouse Models
Disclaimer: No specific in vivo administration data for the compound designated "FLT3-IN-2" is publicly available. The following application notes and protocols are based on established methodologies for other potent and selective FLT3 inhibitors, such as CHMFL-FLT3-362 and Gilteritinib, in preclinical mouse models of Acute Myeloid Leukemia (AML). Researchers should use this information as a guide and optimize the protocols for their specific molecule, "this compound".
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells and are associated with a poor prognosis.[3] Consequently, FLT3 has emerged as a key therapeutic target in AML.
This document provides a detailed guide for the in vivo administration of FLT3 inhibitors in mouse models of AML, a critical step in the preclinical evaluation of novel therapeutic agents. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the efficacy, pharmacokinetics, and pharmacodynamics of FLT3 inhibitors.
Data Presentation: Efficacy of FLT3 Inhibitors in AML Xenograft Models
The following table summarizes representative quantitative data from in vivo studies of FLT3 inhibitors in mouse models of AML. This data is provided to offer a comparative baseline for researchers designing their own experiments.
| Compound | Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| CHMFL-FLT3-362 | Subcutaneous Xenograft (NOD/SCID) | MV4-11 | Oral | 50 mg/kg/day | Daily for 28 days | - | - | [1] |
| CHMFL-FLT3-362 | Subcutaneous Xenograft (NOD/SCID) | MV4-11 | Oral | 100 mg/kg/day | Daily for 28 days | - | - | [1] |
| CHMFL-FLT3-362 | Subcutaneous Xenograft (NOD/SCID) | MV4-11 | Oral | 150 mg/kg/day | Daily for 28 days | 95% | - | [1] |
| Gilteritinib | Subcutaneous Xenograft | MV4-11 | Oral | 10 mg/kg/day | Daily | Significant | - | [4] |
| Gilteritinib | Disseminated Xenograft | MOLM-13 | Oral | 30 mg/kg/day | Daily | - | Significant increase | [4] |
Experimental Protocols
AML Mouse Models
The selection of an appropriate mouse model is critical for the successful in vivo evaluation of FLT3 inhibitors. Two commonly used models are:
-
Subcutaneous Xenograft Model: This model is useful for assessing the direct anti-tumor activity of a compound. Human AML cell lines with FLT3 mutations (e.g., MV4-11, MOLM-13) are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID, NSG). Tumor growth is monitored over time.
-
Disseminated (Systemic) Xenograft Model: This model more closely mimics human AML, where leukemia cells disseminate throughout the body. AML cells are injected intravenously. Disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) and survival is a key endpoint.
Drug Formulation and Administration
Objective: To prepare and administer the FLT3 inhibitor to mice in a safe and effective manner.
Materials:
-
FLT3 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Selection: The choice of vehicle is critical and should be based on the solubility and stability of the specific FLT3 inhibitor. Preliminary formulation studies are highly recommended. The vehicle should be non-toxic to the animals.
-
Formulation Preparation:
-
Accurately weigh the required amount of the FLT3 inhibitor.
-
Prepare the chosen vehicle.
-
Gradually add the powdered inhibitor to the vehicle while vortexing to ensure a homogenous suspension or solution.
-
If necessary, sonicate the mixture to aid in dissolution or suspension.
-
Prepare a fresh formulation for each day of dosing, unless stability data indicates otherwise.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the drug formulation based on the mouse's body weight and the desired dose.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an FLT3 inhibitor in an AML mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human AML cell line with FLT3-ITD (e.g., MV4-11)
-
Matrigel (for subcutaneous injections)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol (Subcutaneous Xenograft Model):
-
Cell Culture: Culture MV4-11 cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Tumor Implantation:
-
Harvest and count the cells.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer the FLT3 inhibitor or vehicle to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (e.g., after 28 days or when control tumors reach a maximum size), euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
-
For survival studies in disseminated models, monitor the mice daily and record the date of morbidity or mortality.
-
Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a subcutaneous xenograft efficacy study in mice.
Logical Relationship of Experimental Design
Caption: Logical flow of the in vivo experimental design.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by FLT3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development, proliferation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor.[2] This aberrant signaling promotes uncontrolled proliferation of leukemic cells and confers resistance to apoptosis, contributing to a poor prognosis.[2][3]
FLT3 inhibitors are a class of targeted therapies designed to block the constitutively active FLT3 signaling, thereby inducing apoptosis in AML cells. FLT3-IN-2 is a potent small molecule inhibitor of FLT3. These application notes provide a comprehensive guide to utilizing this compound for inducing apoptosis and its subsequent analysis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes.[4] In late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4] Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[4]
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry-based apoptosis assay on FLT3-ITD positive AML cell lines (e.g., MOLM-13 or MV4-11) treated with a representative FLT3 inhibitor for 48 hours. This data illustrates the dose-dependent increase in apoptosis following FLT3 inhibition.
| Treatment Group | Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.5 |
| FLT3 Inhibitor | 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 | 24.2 ± 4.0 |
| FLT3 Inhibitor | 50 | 42.3 ± 4.1 | 35.6 ± 3.9 | 22.1 ± 2.5 | 57.7 ± 6.4 |
| FLT3 Inhibitor | 100 | 15.7 ± 2.8 | 48.2 ± 5.3 | 36.1 ± 4.7 | 84.3 ± 9.0 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of the effects of potent FLT3 inhibitors on FLT3-ITD positive AML cells.
Mandatory Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Decursin induces FLT3-ITD acute myeloid leukemia cell apoptosis by increasing the expression of the ubiquitin-conjugase UBE2L6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the IC50 of FLT3-IN-2 in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant portion of AML cases, estimated at around 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to the constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling promotes uncontrolled cell proliferation and survival through downstream pathways such as STAT5, RAS/MAPK, and PI3K/AKT, and is associated with a poor prognosis.[4][5][6]
FLT3 has therefore emerged as a critical therapeutic target in AML. FLT3-IN-2 is a small molecule inhibitor designed to target the kinase activity of FLT3. As an ATP-competitive inhibitor, this compound is engineered to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in AML cell lines.
These application notes provide detailed protocols for determining the IC50 of this compound in relevant AML cell lines and for confirming its on-target activity through Western blot analysis.
Data Presentation: Comparative IC50 Values of FLT3 Inhibitors in AML Cell Lines
While specific IC50 data for this compound is not extensively published, the following table summarizes the reported IC50 values for other well-characterized FLT3 inhibitors in commonly used AML cell lines. This data provides a valuable benchmark for the expected potency of novel FLT3 inhibitors like this compound.
| Cell Line | FLT3 Mutation Status | Inhibitor | IC50 (nM) |
| MOLM-13 | FLT3-ITD | Midostaurin | ~200[1][2] |
| Gilteritinib | ~200[1][2] | ||
| Quizartinib | <1 | ||
| CCT137690 | 23[7] | ||
| MV4-11 | FLT3-ITD | Midostaurin | Potent Inhibition |
| Gilteritinib | Potent Inhibition | ||
| Quizartinib | <1 | ||
| CCT137690 | 62[7] | ||
| OCI-AML3 | FLT3-wild type | Midostaurin | Resistant[1][2] |
| Quizartinib | Resistant[1][2] |
FLT3 Signaling Pathway and Inhibition by this compound
The FLT3 receptor, upon binding its ligand (FL), dimerizes and autophosphorylates, initiating a signaling cascade that promotes cell survival and proliferation. In FLT3-mutated AML, this pathway is constitutively active. This compound, by blocking the ATP-binding site, prevents this initial phosphorylation step.
Experimental Protocols
Cell Culture and Maintenance
This protocol is designed for the culture of suspension AML cell lines such as MOLM-13 and MV4-11, which are positive for the FLT3-ITD mutation.
Materials:
-
AML Cell Lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Sterile cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Regularly check cell viability using trypan blue exclusion.
IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Cultured AML cells
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
This compound
-
DMSO (vehicle control)
-
Cell Viability Assay Kit (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count the cells and adjust the concentration to 2 x 10^5 cells/mL in complete growth medium.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background measurements.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
Add 50 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the background reading from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Western Blot Analysis for FLT3 Target Inhibition
This protocol is to confirm that this compound inhibits the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
Treated AML cells
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control like β-Actin.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the IC50 of this compound in AML cell lines and for validating its mechanism of action. Accurate and reproducible IC50 determination is fundamental for the preclinical assessment of novel targeted therapies. By following these detailed methodologies, researchers can effectively evaluate the potency and on-target activity of FLT3 inhibitors, contributing to the development of more effective treatments for AML.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. haematologica.org [haematologica.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FLT3-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the long-term storage, stability assessment, and handling of FLT3-IN-2, a potent inhibitor of FMS-like tyrosine kinase 3. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Product Information and Storage
Proper storage of this compound is critical to maintain its stability and activity. Recommendations are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Data sourced from supplier information.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. Both the solid compound and its solutions should be protected from direct light.
Solubility
Understanding the solubility of this compound is essential for the preparation of stock solutions and experimental media.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (47.98 mM) | Use fresh, moisture-free DMSO for best results.[1] |
| Ethanol | ~4 mg/mL | |
| Water | Insoluble |
Precipitation in aqueous media like cell culture medium can occur if the solubility limit is exceeded. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. It is advisable to prepare fresh dilutions from a concentrated stock solution just before use.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[2] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling cascades. In acute myeloid leukemia (AML), activating mutations such as internal tandem duplications (FLT3-ITD) lead to constitutive, ligand-independent activation of these pathways, promoting uncontrolled cell growth.[1][2] this compound inhibits this kinase activity, blocking the aberrant signaling.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term stability (up to 1 year).[1]
Protocol 2: Workflow for Forced Degradation and Stability Assessment
This protocol outlines a general workflow for assessing the chemical stability of this compound under various stress conditions, a process known as forced degradation. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Caption: Experimental workflow for forced degradation and stability analysis of this compound.
Protocol 3: Stability-Indicating HPLC Method for this compound (Hypothetical)
This protocol provides a starting point for developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from its potential degradation products. Optimization will be required for specific equipment and conditions.
Instrumentation and Conditions:
-
HPLC System: With UV or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for lambda max of this compound (e.g., 254 nm as a starting point).
-
Injection Volume: 10 µL.
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equimolar amount of NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equimolar amount of HCl before injection.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in an appropriate solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV/Visible light for a defined period.
Analysis:
-
Inject a non-degraded standard solution of this compound to determine its retention time and peak purity.
-
Inject each of the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Calculate the percentage of degradation for each stress condition.
-
For identification of unknown degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This information is intended for research use only. The stability and handling protocols are provided as a guide and may require optimization for specific experimental conditions. Always refer to the product's safety data sheet (SDS) for complete safety information.
References
Troubleshooting & Optimization
Troubleshooting FLT3-IN-2 insolubility in aqueous media
Welcome to the technical support center for FLT3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and use of this compound, with a specific focus on its limited solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an IC50 of less than 1 μM.[1] The FLT3 receptor is a key player in regulating normal hematopoiesis.[2] Mutations in the FLT3 gene can lead to its constitutive activation, which drives the proliferation and survival of cancer cells, particularly in Acute Myeloid Leukemia (AML).[2][3] this compound exerts its effect by blocking the kinase activity of FLT3, thereby inhibiting downstream signaling pathways such as STAT5, MAPK, and AKT, which are crucial for the growth of leukemic cells.[3]
Q2: What are the solubility properties of this compound? this compound is a hydrophobic compound that is practically insoluble in water.[1] It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and moderate solubility in ethanol.[1] It is crucial to use fresh, high-purity, anhydrous DMSO for preparing stock solutions, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1]
Data Presentation: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration (approx.) |
| DMSO | 20 mg/mL | 47.98 mM |
| Ethanol | 4 mg/mL | 9.60 mM |
| Water | Insoluble | N/A |
| Data sourced from Selleck Chemicals product information.[1] |
Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What happened and what should I do? This is a common issue known as "precipitation upon dilution" and occurs when a hydrophobic compound, well-dissolved in a strong organic solvent like DMSO, is introduced into an aqueous environment where its solubility is poor. The abrupt change in solvent polarity causes the compound to fall out of solution.
Do not use a solution that contains a precipitate for your experiments, as the actual concentration of the soluble compound will be unknown and significantly lower than intended. You should prepare a fresh dilution using one of the methods described in the troubleshooting guide below.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cells? The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of 0.5% or less is considered safe for most cell lines in short-term assays.[5] However, for sensitive cell lines or long-term experiments, it is best to keep the final concentration at or below 0.1%.[5] It is critical to always include a vehicle control in your experiments, containing the same final concentration of DMSO as your treated samples, to account for any solvent-induced effects.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Precipitate is observed after diluting the DMSO stock solution into aqueous buffer or cell culture medium.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final percentage of DMSO is too low to maintain the compound's solubility.
-
Interaction with components in the medium (e.g., proteins in serum) affects solubility.
Step-by-Step Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay. The compound may be highly potent, and a lower, fully dissolved concentration might still be effective.
-
Optimize the Dilution Method: Instead of adding a small volume of concentrated stock directly into a large volume of buffer, try a serial dilution or add the stock solution to the buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.
-
Increase Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., 0.2% to 0.5%) may be necessary to keep the compound in solution. Always verify the tolerance of your specific cell line.[4]
-
Gentle Warming: After dilution, you can try gently warming the solution in a 37°C water bath for 5-10 minutes.[6] This can sometimes help redissolve small amounts of precipitate. Always check the solution visually before use.
-
Perform a Pre-Assay Solubility Test: Before running a full experiment, conduct a small-scale test. Prepare your highest desired concentration of this compound in the exact medium you will use. Let it stand at the experimental temperature (e.g., 37°C) for the duration of your assay. Afterwards, centrifuge the sample and visually inspect for any precipitate.[6] This helps determine the maximum effective soluble concentration under your specific experimental conditions.
Visualizations
// Edges FL -> FLT3 [label="Activates"]; Inhibitor -> FLT3 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"];
FLT3 -> PI3K; FLT3 -> RAS; FLT3 -> STAT5;
PI3K -> AKT; RAS -> MAPK;
AKT -> Proliferation; MAPK -> Proliferation; STAT5 -> Proliferation;
AKT -> Apoptosis;
{rank=same; PI3K; RAS; STAT5;} {rank=same; AKT; MAPK;} {rank=same; Proliferation; Apoptosis;} }
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
// Nodes start [label="Start: Precipitation observed\nin aqueous media", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the final concentration\n as low as possible for the assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Action: Lower the final\nworking concentration", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is the final DMSO\nconcentration >= 0.1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Action: Increase final DMSO\nconcentration (up to 0.5%).\nRun new vehicle controls.", fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Was the dilution performed\nby adding stock to buffer\nwhile vortexing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Action: Improve dilution technique.\nAdd stock to vortexing buffer\nor use serial dilutions.", fillcolor="#F1F3F4", fontcolor="#202124"];
q4 [label="Did you perform a pre-assay\nsolubility test?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Action: Determine max soluble\nconcentration in your specific\nmedia before the main experiment.", fillcolor="#F1F3F4", fontcolor="#202124"];
end_success [label="Success: Solution is clear.\nProceed with experiment.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Issue persists:\nConsider alternative formulation\nstrategies (e.g., with excipients)\nif applicable.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"];
q2 -> sol2 [label="No"]; sol2 -> q3; q2 -> q3 [label="Yes"];
q3 -> sol3 [label="No"]; sol3 -> q4; q3 -> q4 [label="Yes"];
q4 -> sol4 [label="No"]; sol4 -> end_success; q4 -> end_fail [label="Yes"]; }
Caption: A logical workflow for troubleshooting this compound insolubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
This protocol describes how to prepare a high-concentration stock solution of this compound, which is essential for subsequent dilutions into aqueous media.
Materials:
-
This compound powder (Molecular Weight: 416.5 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance and weigh paper/boat
Procedure:
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom. This prevents loss of material that may be on the cap or threads.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.165 mg.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 416.5 g/mol * 1000 mg/g = 4.165 mg/mL
-
-
Dissolution: Add the weighed powder to a sterile vial. Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes to dissolve the compound. If necessary, gentle warming (37°C for 5-10 minutes) or brief sonication can be used to aid dissolution.[6]
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol provides a method for diluting the concentrated DMSO stock solution into an aqueous buffer or cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or complete cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature and vortex gently to ensure it is homogeneous.
-
Calculate Dilutions: Determine the volume of stock solution needed to achieve your final desired concentration. Remember to account for the final DMSO concentration.
-
Example: To prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%:
-
You will need to add 1 µL of the 10 mM stock to 999 µL of your aqueous medium. (10,000 µM stock / 10 µM final = 1000x dilution).
-
-
Perform the Dilution:
-
Dispense the required volume of pre-warmed aqueous medium (999 µL in the example) into a sterile tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the medium is vortexing, add the calculated volume of the DMSO stock solution (1 µL) directly into the swirling liquid. This rapid dispersion is key to preventing precipitation.
-
-
Final Mix and Use: Continue to vortex for another 5-10 seconds. Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions, as the compound is likely to precipitate over time.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. FLT3, a signaling pathway gene [ogt.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing FLT3-IN-2 concentration for in vitro studies
Welcome to the technical support center for FLT3-IN-2. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common in vitro experimental issues, and comprehensive protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a vital role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[2][3][4] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3-TKD).[5][6] These mutations lead to ligand-independent activation of the receptor, promoting uncontrolled growth of leukemic cells.[6]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[2][6][7] Inhibition of these pathways in FLT3-mutated cells induces cell cycle arrest and apoptosis.
Q2: Which cell lines are recommended for in vitro studies with this compound?
The choice of cell line is critical for studying the effects of this compound. Efficacy is most pronounced in cell lines harboring activating FLT3 mutations.
| Cell Line | FLT3 Status | Typical Use |
| MV4-11 | FLT3-ITD (homozygous) | Positive control, highly sensitive to FLT3 inhibitors.[8][9] |
| MOLM-13 | FLT3-ITD (heterozygous) | Positive control, sensitive to FLT3 inhibitors.[8][9] |
| MOLM-14 | FLT3-ITD (heterozygous) | Positive control, sensitive to FLT3 inhibitors.[8][9] |
| HL-60 | FLT3-Wild Type (WT) | Negative control, generally resistant to FLT3 inhibitors.[8] |
| THP-1 | FLT3-Wild Type (WT) | Negative control.[8] |
Q3: What is a good starting concentration range for this compound?
A specific IC50 for "this compound" is reported as < 1 µM.[1] A closely related compound, FLT3/ITD-IN-2, shows much higher potency with IC50 values of 0.4 nM against wild-type FLT3 and 1.0 nM against FLT3-ITD.[10]
Given this data, a sensible approach is to perform a dose-response experiment covering a wide range of concentrations. A good starting point would be a 10-point serial dilution from 1 µM down to the low picomolar range . This will help determine the precise IC50 value for your specific cell line and assay conditions.
Q4: How should I prepare and store this compound?
Proper handling of this compound is crucial for reproducible results.
-
Solubility : this compound is soluble in DMSO (e.g., 20 mg/mL) but is insoluble in water.[1] For in vitro experiments, other FLT3 inhibitors are also typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[9][11]
-
Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store DMSO stock solutions at -20°C or -80°C for long-term stability.[9]
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Do not store diluted aqueous solutions for more than a day.[9][12] Ensure the final DMSO concentration in your assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.[13]
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Problem 1: My IC50 value is higher than expected or not reproducible.
This is a common issue that can stem from multiple factors.
-
Cause A: Compound Degradation or Precipitation.
-
Solution: Always prepare fresh working solutions from a DMSO stock on the day of the experiment. Visually inspect the culture medium after adding the compound to ensure no precipitation has occurred. Use high-quality, anhydrous DMSO, as moisture can reduce solubility.[1]
-
-
Cause B: Cell Health and Passage Number.
-
Solution: Use cells from a low-passage, authenticated stock. Continuous culturing can lead to the selection of resistant clones or changes in cellular metabolism.[9] Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.
-
-
Cause C: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique. Cell density can significantly impact drug sensitivity.[9]
-
-
Cause D: Presence of FLT3 Ligand (FL) in Serum.
-
Solution: Fetal Bovine Serum (FBS) contains the FLT3 ligand (FL), which can activate wild-type FLT3 and compete with the inhibitor, potentially increasing the apparent IC50.[11][14] If results are inconsistent, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if tolerated by the cells.
-
Problem 2: I see a discrepancy between results from different viability assays (e.g., MTT vs. CellTiter-Glo).
-
Cause: Different Assay Mechanisms.
-
Solution: This is often expected. MTT assays measure metabolic activity via mitochondrial reductases, while CellTiter-Glo measures intracellular ATP levels as an indicator of viability. Kinase inhibitors like this compound can alter cellular metabolism without immediately inducing cell death, which can lead to a more significant drop in an ATP-based assay than a metabolic one. It is recommended to use an ATP-based assay like CellTiter-Glo for consistency and to confirm cell death via an apoptosis assay (e.g., Caspase-Glo 3/7) or by Western blot for PARP cleavage.
-
Problem 3: High variability between replicate wells ("edge effect").
-
Cause: Evaporation from outer wells.
-
Solution: The outer wells of a 96-well plate are prone to increased evaporation, which concentrates the drug and media components, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Experimental Protocols
Here are detailed protocols for key in vitro experiments.
Protocol 1: Cell Viability IC50 Determination using CellTiter-Glo®
This assay determines the concentration of this compound required to inhibit the proliferation of AML cells by 50%.
Methodology:
-
Cell Seeding :
-
Culture MV4-11 or MOLM-13 cells in appropriate media.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate suitable for luminescence readings.[13]
-
-
Compound Preparation :
-
Prepare a 2X working solution of this compound by performing serial dilutions in culture medium from your DMSO stock.
-
Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
-
-
Cell Treatment :
-
Add 50 µL of the 2X diluted this compound solutions to the corresponding wells, resulting in a final volume of 100 µL.[13]
-
-
Incubation :
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
-
Assay Procedure (CellTiter-Glo®) :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
-
Read the luminescence using a plate-reading luminometer.
-
Normalize the data by setting the average vehicle control luminescence as 100% viability.
-
Plot the normalized viability (%) against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.[13]
-
Protocol 2: Western Blot Analysis of FLT3 Signaling
This method confirms the on-target activity of this compound by assessing the phosphorylation status of FLT3 and its downstream targets.[15]
Methodology:
-
Cell Treatment and Lysis :
-
Seed 2-5 x 10^6 MV4-11 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.[13][15]
-
Harvest cells, wash once with ice-cold PBS, and lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2][4]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4]
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-antibodies to reduce background).[16]
-
Incubate the membrane with primary antibodies (see table below) diluted in blocking buffer overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection :
| Antibody Target | Purpose |
| p-FLT3 (Tyr589/591) | To detect active, autophosphorylated FLT3.[17] |
| Total FLT3 | To confirm equal FLT3 protein levels across samples. |
| p-STAT5 (Tyr694) | To measure inhibition of a key downstream pathway. |
| Total STAT5 | To confirm equal STAT5 protein levels. |
| p-ERK1/2 (Thr202/Tyr204) | To measure inhibition of the MAPK pathway. |
| Total ERK1/2 | To confirm equal ERK protein levels. |
| β-Actin or GAPDH | Loading control to ensure equal protein loading. |
Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, to confirm that this compound induces apoptotic cell death.
Methodology:
-
Cell Treatment :
-
Follow steps 1-4 from the Cell Viability protocol, seeding cells in an opaque-walled 96-well plate. An incubation time of 24-48 hours is often sufficient for apoptosis induction.
-
-
Assay Procedure (Caspase-Glo® 3/7) :
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[18][19]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[18][20]
-
Mix the contents gently using a plate shaker for 30-60 seconds.[21]
-
Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[20]
-
-
Data Acquisition :
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ptglab.com [ptglab.com]
- 17. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. promega.com [promega.com]
Preventing FLT3-IN-2 degradation in cell culture
Welcome to the technical support center for FLT3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in cell culture experiments, with a specific focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is crucial for the normal development of stem cells and the immune system.[1][2] In certain types of acute myeloid leukemia (AML), mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the receptor.[3][4] This aberrant signaling promotes the proliferation and survival of leukemic cells through downstream pathways like STAT5, MAPK, and PI3K/AKT.[4][5][6] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of both wild-type and mutated FLT3, thereby inhibiting these oncogenic signaling pathways.[7]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical to maintaining the stability and potency of this compound.[7]
-
Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[8][9] Using fresh DMSO is important, as moisture-absorbing DMSO can reduce the inhibitor's solubility.[2]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final volume of DMSO in your cell culture medium.[10] The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[11]
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store them at -80°C for long-term stability (up to 1 year).[7] This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[10] For short-term storage (up to 1 month), -20°C is acceptable.[12]
Q3: My experimental results are inconsistent. Could this compound be degrading in my cell culture medium?
Yes, inconsistent results or a loss of expected biological activity can be a strong indicator of compound degradation in the experimental setup.[11][13] Small molecule inhibitors can be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, presence of media components).[12]
Potential Causes of Degradation in Cell Culture:
-
Hydrolysis: The presence of water in the medium can lead to the cleavage of labile chemical bonds.[14][15]
-
Oxidation: Some chemical structures are sensitive to oxidation, which can be accelerated by air exposure and certain metal ions.[14][15]
-
Reaction with Media Components: Components in the culture medium, such as amino acids or vitamins, can potentially react with the inhibitor.[12]
-
Adsorption: The compound may bind non-specifically to the plastic of culture plates or pipette tips, reducing its effective concentration in the medium.[12]
-
Photodegradation: Exposure to light can break chemical bonds in light-sensitive compounds.[14]
To confirm degradation, you must perform a stability assay.
Troubleshooting Guide
This guide addresses common issues users may encounter when using this compound and provides systematic steps for resolution.
Issue 1: Reduced or No Inhibitor Activity Observed
If you observe lower-than-expected or no inhibition of FLT3 phosphorylation or downstream signaling, consider the following.
| Possible Cause | Suggested Solution |
| Compound Degradation | The inhibitor may be unstable in your specific cell culture medium or under your experimental conditions. Action: Perform a stability study to measure the concentration of this compound over the time course of your experiment using LC-MS/MS.[16] |
| Incorrect Concentration | The concentration of this compound may be too low to effectively inhibit the target in your specific cell line. Action: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell model.[7] |
| Cell Line Insensitivity | The cell line being used may not rely on the FLT3 signaling pathway for its proliferation or survival. Action: Confirm that your cell line expresses a form of FLT3 that is sensitive to the inhibitor (e.g., FLT3-ITD or D835Y mutations).[7] |
| Suboptimal Handling | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Action: Prepare a fresh stock solution from solid powder following the best practices outlined in the FAQ section.[10][11] |
Issue 2: High Variability Between Experimental Replicates
High variability can obscure real biological effects and make data interpretation difficult.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Variability in incubation times, pipetting, or sample processing can lead to inconsistent results. Action: Standardize all steps of the experimental protocol. Ensure precise and consistent timing for sample collection and processing.[12] |
| Compound Precipitation | The inhibitor may be precipitating out of solution upon dilution into aqueous culture medium. Action: Visually inspect the medium after adding the inhibitor. If precipitation is suspected, consider vortexing the solution thoroughly before adding it to the cells.[7] |
| Incomplete Solubilization | The compound may not be fully dissolved in the initial stock solution, leading to inaccurate concentrations. Action: Ensure the compound is completely dissolved in DMSO by vortexing or brief sonication before making further dilutions.[9] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues related to this compound stability and activity.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol uses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound over time in a cell-free culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold acetonitrile with an internal standard
-
24-well tissue culture plates
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock in the complete cell culture medium to your final experimental concentration (e.g., 1 µM).[12]
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate. As a control, prepare a parallel plate with the inhibitor diluted in PBS to assess inherent aqueous stability.[8]
-
Time Points: Incubate the plates at 37°C in a 5% CO₂ incubator.[12]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.[8][12]
-
Sample Quenching & Protein Precipitation: Immediately add 200 µL of ice-cold acetonitrile containing a known concentration of an internal standard to each aliquot. This stops degradation and precipitates proteins.[12]
-
Extraction: Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method to determine the concentration of the parent this compound compound.
-
Data Interpretation: Plot the percentage of this compound remaining at each time point relative to the 0-hour sample. This will reveal the stability profile and half-life of the compound under your specific conditions.[8]
Data Presentation: Example Stability Data
The following table illustrates how to present stability data for this compound. (Note: This is example data and should be generated from your own experiments).
| Time (Hours) | % this compound Remaining (in RPMI + 10% FBS) | % this compound Remaining (in PBS) |
| 0 | 100% | 100% |
| 2 | 95% | 99% |
| 8 | 78% | 97% |
| 24 | 45% | 94% |
| 48 | 15% | 91% |
Signaling Pathway Diagram
FLT3 Signaling and Point of Inhibition
Mutated FLT3 undergoes ligand-independent dimerization, leading to constitutive activation of its tyrosine kinase domain. This triggers multiple downstream signaling cascades that are critical for the survival and proliferation of leukemic cells. This compound directly inhibits this initial activation step.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biofargo.com [biofargo.com]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: FLT3-IN-2 Off-Target Effects in Kinase Profiling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor FLT3-IN-2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they important to characterize?
A1: Off-target effects refer to the binding and modulation of other kinases or proteins by a drug that was designed to inhibit a specific primary target, in this case, FLT3. Characterizing these effects is crucial because they can lead to unexpected biological responses, toxicity, or even contribute to the therapeutic efficacy of the compound.[1] A comprehensive understanding of an inhibitor's selectivity is essential for accurate interpretation of experimental results and for the development of safe and effective therapies.
Q2: What are the common methods to assess the off-target profile of a kinase inhibitor like this compound?
A2: Several key methods are used to determine the kinase selectivity of an inhibitor:
-
Kinase Profiling Panels (e.g., KinomeScan): These are large-scale in vitro binding or activity assays that test the inhibitor against a broad range of purified kinases to determine its binding affinity (Kd) or inhibitory concentration (IC50).[2][3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. It can be used to confirm on-target and off-target binding in a more physiologically relevant context.[4][5]
-
Phosphoproteomics: This mass spectrometry-based approach provides a global view of the phosphorylation events within a cell. By comparing the phosphoproteome of treated and untreated cells, researchers can identify signaling pathways that are modulated by the inhibitor, revealing both on-target and off-target activities.[6]
Q3: How do I interpret the data from a kinase profiling panel?
A3: Kinase profiling data is typically presented as the percentage of inhibition at a specific inhibitor concentration or as dissociation constants (Kd) or IC50 values for each kinase. A lower Kd or IC50 value indicates a stronger interaction. A selective inhibitor will show high affinity for its intended target (FLT3) and significantly lower affinity for other kinases. The "selectivity score" can be calculated to quantify this, often as the ratio of the off-target Kd to the on-target Kd.
Q4: Can off-target effects be beneficial?
A4: Yes, in some cases, off-target effects can be therapeutically beneficial. This is known as polypharmacology. For example, an inhibitor might engage other kinases that are also involved in the disease pathway, leading to a more potent therapeutic effect. However, it is critical to systematically identify and validate these off-target interactions.
Troubleshooting Guides
Kinase Profiling (e.g., KinomeScan)
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Inaccurate compound concentration- Issues with the assay platform | - Re-verify the concentration and purity of the inhibitor stock solution.- Contact the service provider to inquire about their quality control measures. |
| No inhibition of the primary target (FLT3) | - Incorrect compound provided- Compound degradation- Assay conditions not suitable for the inhibitor | - Confirm the identity and integrity of the compound.- Check the stability of the compound under the storage and assay conditions.- Discuss the assay format with the provider to ensure it's appropriate for your inhibitor's mechanism of action. |
| Broad, non-selective inhibition of many kinases | - The inhibitor is inherently non-selective.- Compound aggregation at high concentrations. | - This may be the true profile of your compound. Consider structure-activity relationship (SAR) studies to improve selectivity.- Test a lower concentration of the inhibitor. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed for the target protein | - Inhibitor is not cell-permeable.- Insufficient inhibitor concentration or incubation time.- The ligand does not induce a significant thermal stabilization. | - Verify cell permeability using a different assay.- Perform a dose-response and time-course experiment to optimize treatment conditions.- Consider that not all binding events lead to a detectable thermal shift. |
| High background in Western blot | - Non-specific antibody binding.- Insufficient blocking or washing. | - Titrate the primary and secondary antibody concentrations.- Optimize blocking conditions (e.g., type of blocking agent, duration).- Increase the number and duration of wash steps. |
| Inconsistent results between replicates | - Uneven heating of samples.- Variability in cell lysis or protein extraction. | - Ensure the thermal cycler provides uniform heating.- Standardize the lysis and protein extraction procedures. |
Phosphoproteomics
| Issue | Possible Cause | Suggested Solution |
| Low number of identified phosphopeptides | - Inefficient phosphopeptide enrichment.- Low sample input. | - Optimize the enrichment protocol (e.g., TiO2, IMAC).- Ensure sufficient starting material. |
| High degree of variability between biological replicates | - Inconsistent cell culture or treatment conditions.- Variability in sample processing. | - Tightly control all experimental parameters from cell culture to sample preparation.- Standardize all steps of the workflow. |
| Difficulty in distinguishing direct from indirect effects | - Changes in phosphorylation may be downstream of the primary off-target event. | - Integrate data with other assays (e.g., kinase profiling) to identify direct targets.- Perform time-course experiments to distinguish early, direct events from later, indirect effects. |
Quantitative Data Presentation
The following table provides an example of a kinase selectivity profile for a representative FLT3 inhibitor, as specific public data for this compound is limited. Data is presented as dissociation constants (Kd), where a lower value indicates stronger binding.
| Kinase Target | Gene Symbol | Dissociation Constant (Kd) in nM | Selectivity (Fold vs. FLT3) |
| FLT3 (On-Target) | FLT3 | 1.2 | 1 |
| KIT | KIT | 8.5 | 7.1 |
| PDGFRα | PDGFRA | 25 | 20.8 |
| PDGFRβ | PDGFRB | 30 | 25 |
| VEGFR2 | KDR | 150 | 125 |
| ABL1 | ABL1 | >1000 | >833 |
| SRC | SRC | >1000 | >833 |
| LCK | LCK | >1000 | >833 |
This data is illustrative and intended for educational purposes only.
Experimental Protocols
Protocol 1: Kinase Profiling using a Competition Binding Assay (e.g., KinomeScan)
This protocol provides a general overview of a competition binding assay to determine the kinase selectivity of an inhibitor.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: The inhibitor is serially diluted and added to microtiter plates.
-
Kinase and Ligand Addition: A panel of recombinant human kinases, each tagged with a DNA label, and an immobilized, active-site directed ligand are added to the wells.
-
Competition Binding: The inhibitor competes with the immobilized ligand for binding to the active site of each kinase. The plates are incubated to allow the binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of bound kinase in the presence of the inhibitor is compared to a DMSO control. The results are typically reported as the percentage of control, which is then used to calculate the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing CETSA to assess target engagement in intact cells.
-
Cell Culture and Treatment: Culture cells of interest to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells by scraping and resuspend them in a buffer such as PBS supplemented with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-FLT3) and a corresponding HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and plot the normalized intensity of the soluble protein at each temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.
Protocol 3: Mass Spectrometry-Based Phosphoproteomics
This protocol provides a general workflow for phosphoproteomic analysis to identify cellular pathways affected by an inhibitor.
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for CETSA.
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphorylation sites.
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides from the MS data. Compare the abundance of each phosphopeptide between the inhibitor-treated and control samples to identify changes in phosphorylation levels.
-
Bioinformatics Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways to understand the on- and off-target effects of the inhibitor.
Visualizations
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Addressing FLT3-IN-2 precipitation in stock solutions
Welcome to the technical support center for FLT3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and use of this compound, with a specific focus on preventing and troubleshooting precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 20 mg/mL.[1] It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound, potentially leading to precipitation over time.
Q2: My this compound precipitated in the DMSO stock solution upon storage. What could be the cause?
A2: Precipitation of this compound in a DMSO stock solution during storage can be attributed to several factors:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water in the DMSO can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote precipitation. It is highly recommended to aliquot the stock solution into single-use volumes to minimize these cycles.
-
Storage Temperature: While -20°C or -80°C are common storage temperatures, temperature fluctuations can affect solubility. Ensure your freezer maintains a stable temperature.
-
Concentration: While this compound is soluble in DMSO at 20 mg/mL, preparing solutions at or near the limit of solubility can increase the risk of precipitation with minor changes in conditions.
Q3: How should I properly store my this compound stock solution to prevent precipitation?
A3: To ensure the stability of your this compound stock solution, follow these storage guidelines:
-
Solvent Quality: Always use high-purity, anhydrous DMSO.
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Storage Temperature: Store the DMSO stock solutions at -80°C for long-term stability.
-
Container: Use tightly sealed vials to minimize moisture absorption.
Q4: I observed precipitation when diluting my this compound DMSO stock into aqueous cell culture media. How can I prevent this?
A4: This is a common issue due to the poor aqueous solubility of many small molecule inhibitors. Here are some strategies to prevent precipitation upon dilution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of your cell culture medium.
-
Vortexing: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing to ensure rapid and even dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize both precipitation and potential cytotoxicity.
-
Serum Content: If your experiment allows, the presence of serum in the cell culture medium can sometimes help to stabilize the compound and prevent precipitation.
Troubleshooting Guide: this compound Stock Solution Precipitation
This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.
Visualizing the Troubleshooting Process
The following decision tree illustrates a logical workflow for troubleshooting precipitation in your this compound stock solution.
Caption: A decision tree to guide troubleshooting of this compound stock solution precipitation.
Data Summary
The following table summarizes the known solubility of this compound and other common FLT3 inhibitors in various solvents. This information can be useful for selecting appropriate solvents for your experiments.
| Compound | Solvent | Solubility |
| This compound | DMSO | 20 mg/mL [1] |
| Ethanol | 4 mg/mL [1] | |
| Water | Insoluble [1] | |
| Quizartinib (AC220) | DMSO | ~30 mg/mL |
| Dimethyl formamide (DMF) | ~50 mg/mL | |
| Ethanol | ~0.25 mg/mL | |
| Gilteritinib (ASP2215) | DMSO | ~30 mg/mL |
| Ethanol | ~20 mg/mL | |
| Dimethyl formamide (DMF) | ~20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Determination of Thermodynamic Solubility of this compound
This protocol outlines the shake-flask method to determine the thermodynamic (equilibrium) solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Ethanol, Acetonitrile)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
The calculated concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Visualizations
FLT3 Signaling Pathway
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Its signaling pathway is often constitutively activated in acute myeloid leukemia (AML).
Caption: Overview of the FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Assessment
This workflow outlines the key steps in assessing the solubility of a compound like this compound.
Caption: A general workflow for determining the solubility of a small molecule inhibitor.
References
Technical Support Center: Minimizing FLT3-IN-2 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the use of FLT3-IN-2 in animal studies. The guidance provided is based on established principles for in vivo studies of kinase inhibitors and specific knowledge of the FLT3 inhibitor class.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with selective FLT3 inhibitors in animal studies?
A1: The most frequently reported toxicities for selective FLT3 inhibitors in animal models are myelosuppression and gastrointestinal (GI) toxicity. Myelosuppression, characterized by a decrease in white blood cells, red blood cells, and platelets, is often attributed to off-target inhibition of the c-KIT kinase, which is structurally similar to FLT3 and crucial for hematopoiesis.[1] GI toxicity can manifest as diarrhea, weight loss, and dehydration.[2]
Q2: How can I establish a safe and effective starting dose for this compound in my animal model?
A2: A dose-range-finding study is essential to determine the maximum tolerated dose (MTD) of this compound in your specific animal model. This typically involves administering escalating doses of the compound to small groups of animals and closely monitoring them for signs of toxicity over a defined period.[3] The MTD is the highest dose that does not induce dose-limiting toxicities (DLTs), such as significant weight loss (>20%), severe clinical signs, or mortality.
Q3: What is the recommended formulation for administering this compound in animal studies?
A3: A common formulation for oral administration of small molecule kinase inhibitors in rodents is a suspension or solution in a vehicle such as 0.5% methylcellulose in water. For intravenous administration, the inhibitor may be dissolved in a vehicle containing saline, ethanol, and polyethylene glycol. It is critical to ensure the compound is fully dissolved or uniformly suspended to ensure consistent bioavailability.
Q4: What are the key parameters to monitor during an in vivo study with this compound?
A4: A comprehensive monitoring plan should include:
-
Daily: Clinical observations (posture, activity level, grooming), body weight, and food and water intake.
-
At regular intervals (e.g., weekly): Complete blood counts (CBCs) to monitor for hematological toxicity.
-
At study termination: Gross necropsy, organ weight analysis, and histopathological examination of key tissues (e.g., bone marrow, gastrointestinal tract, liver, kidneys).
Q5: Can I combine this compound with other therapies in my animal model?
A5: Combining this compound with other agents is a common research strategy. However, it is crucial to consider the potential for overlapping toxicities. For instance, combining this compound with a cytotoxic agent that also causes myelosuppression can lead to severe and prolonged cytopenias. Careful dose adjustments and scheduling are critical in combination studies.
II. Troubleshooting Guides
This section provides a systematic approach to addressing common issues encountered during in vivo experiments with this compound.
Issue 1: Unexpected Morbidity or Mortality
Symptoms:
-
Significant weight loss (>15-20%)
-
Lethargy, hunched posture, ruffled fur
-
Unexpected deaths in the treatment group
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected animal morbidity or mortality.
Detailed Steps:
-
Verify Dosing and Formulation: Double-check all calculations for dose preparation. Ensure the formulation is homogenous and the compound is properly solubilized or suspended.
-
Review Administration Protocol: Confirm that the correct route and volume of administration were used.
-
Assess for Common Toxicities:
-
Myelosuppression: Perform a complete blood count (CBC) on affected animals and compare to baseline and control groups.
-
Gastrointestinal Toxicity: Look for signs of diarrhea and dehydration.
-
-
Implement Dose Reduction: If toxicity is observed, reduce the dose of this compound in subsequent cohorts.
-
Consider Intermittent Dosing: An intermittent dosing schedule (e.g., 5 days on, 2 days off) may allow for recovery from toxicity while maintaining efficacy.
-
Provide Supportive Care: Consult with a veterinarian about providing supportive care, such as subcutaneous fluids for dehydration or nutritional supplements.
-
Stop Study and Re-evaluate: If severe toxicity persists even with dose modifications, it may be necessary to halt the study and reconsider the experimental design, including the starting dose and vehicle.
Issue 2: Severe Myelosuppression
Symptoms:
-
Significant decreases in white blood cell count (leukopenia), red blood cell count (anemia), and/or platelet count (thrombocytopenia) in CBC results.
-
Clinical signs may include pale mucous membranes (anemia), petechiae or bleeding (thrombocytopenia), or increased susceptibility to infections (leukopenia).
Mitigation Strategies:
-
Dose Optimization: The most effective way to manage myelosuppression is to identify a dose of this compound that maintains efficacy while minimizing off-target effects on c-KIT.[1]
-
Selective Inhibitors: While this compound is a selective inhibitor, at higher doses, off-target inhibition of c-KIT can still occur. Comparing the in vivo efficacy and toxicity of this compound with other FLT3 inhibitors with different selectivity profiles may be informative.
-
Supportive Care: In valuable animal models, supportive care such as blood transfusions or the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) may be considered after veterinary consultation.
III. Data Presentation: Comparative Toxicity of FLT3 Inhibitors
Disclaimer: The following table contains illustrative data based on published preclinical studies of various selective FLT3 inhibitors. This data is intended to serve as an example, and researchers must conduct their own studies to determine the specific toxicity profile of this compound.
Table 1: Illustrative Comparative Hematological Toxicity of Selective FLT3 Inhibitors in Mice
| Parameter | Vehicle Control | FLT3 Inhibitor A (Mid-Dose) | FLT3 Inhibitor B (Mid-Dose) | This compound (Hypothetical Mid-Dose) |
| White Blood Cell Count (x109/L) | 8.5 ± 1.2 | 4.2 ± 0.8 | 5.1 ± 1.0 | Data to be generated |
| Red Blood Cell Count (x1012/L) | 9.8 ± 0.5 | 7.5 ± 0.6 | 8.2 ± 0.7 | Data to be generated |
| Platelet Count (x109/L) | 1100 ± 150 | 650 ± 100 | 800 ± 120 | Data to be generated |
| Body Weight Change (%) | +5% | -8% | -4% | Data to be generated |
| Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. |
IV. Experimental Protocols
Protocol 1: Assessment of Myelosuppression via Complete Blood Count (CBC) in Mice
Objective: To quantify the hematological toxicity of this compound by measuring key blood cell parameters.
Materials:
-
Anesthesia (e.g., isoflurane)
-
EDTA-coated micro-collection tubes
-
Hematology analyzer
-
Pipettes and tips
-
Rotary mixer
Procedure:
-
Animal Anesthesia: Anesthetize the mouse according to your institution's approved protocol.[4]
-
Blood Collection: Collect approximately 200 µL of blood via retro-orbital puncture or other approved method into an EDTA-coated micro-collection tube.[4]
-
Sample Mixing: Immediately after collection, gently invert the tube 8-10 times and then place it on a rotary mixer for at least 30 minutes to prevent clotting.[4]
-
Sample Analysis: Analyze the sample on a calibrated hematology analyzer as soon as possible (ideally within 2 hours of collection). If immediate analysis is not possible, samples can be stored at 2-8°C for up to 24 hours. Allow samples to return to room temperature before analysis.[4][5]
-
Data Recording: Record the following parameters for each animal: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.
Protocol 2: Histopathological Evaluation of Gastrointestinal Toxicity in Rodents
Objective: To assess for microscopic changes in the gastrointestinal tract indicative of toxicity.
Materials:
-
10% neutral buffered formalin
-
Standard histology processing reagents (ethanol, xylene, paraffin)
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Collection: At the time of necropsy, collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation: Immediately place the collected tissues in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Process the fixed tissues through graded alcohols and xylene, and then embed in paraffin wax.
-
Sectioning: Cut 4-6 µm thick sections from the paraffin blocks using a microtome.[6]
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).[6]
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any histopathological changes, including but not limited to:
-
Inflammation (infiltration of inflammatory cells)
-
Epithelial damage (erosion, ulceration)
-
Villous atrophy or blunting
-
Crypt damage or loss
-
Edema or hemorrhage
-
V. Mandatory Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the mechanism of action of this compound.
Dose Optimization Strategy
Caption: Logical workflow for optimizing the dose of this compound to minimize toxicity.
References
- 1. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy | eLife [elifesciences.org]
- 2. Management of toxicities associated with targeted therapies for acute myeloid leukemia: when to push through and when to stop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose Optimization of Targeted Therapies for Oncologic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 6. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FLT3-IN-2 Assay Results Affected by Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues with the FLT3-IN-2 assay that may arise from cell line contamination. Inaccurate results can often be traced back to compromised cell cultures, leading to a significant loss of time and resources.[1][2] This guide will help you diagnose and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and how can it affect my this compound assay results?
A1: Cell line contamination refers to the unintentional introduction of foreign elements into your cell culture. This can be categorized into two main types:
-
Cross-contamination: The presence of another, often more aggressively growing, cell line in your culture. If your target cells (e.g., MOLM-13, a human acute myeloid leukemia cell line with an FLT3-ITD mutation) are overgrown by a contaminant that does not express the FLT3 receptor, your this compound assay may falsely indicate that the inhibitor is ineffective.[3]
-
Microbial contamination: The presence of bacteria, yeast, fungi, or mycoplasma.[4] Mycoplasma is particularly problematic as it can alter cellular metabolism, signal transduction pathways, and drug sensitivity, leading to inconsistent or misleading results with this compound.[1][3]
Q2: I'm observing changes in my cell's morphology and growth rate. Could this be related to contamination and impact my assay?
A2: Absolutely. Alterations in cell morphology (e.g., changes in shape or size) and growth characteristics (e.g., slower or faster proliferation) are classic signs of cell line contamination.[1][5] These changes are often accompanied by significant alterations in cellular signaling and metabolism, which will directly compromise the validity of your this compound assay results.[1][5] It is crucial to halt experiments and verify the identity and purity of your cell line.
Q3: Can mycoplasma contamination specifically affect a kinase assay like the this compound?
A3: Yes, mycoplasma contamination is particularly detrimental to kinase assays. Mycoplasma can alter the phosphorylation status of key signaling molecules and can also deplete essential nutrients from the culture medium, which can indirectly affect cellular ATP levels and kinase activity.[1] This interference can lead to either false positive or false negative results in your this compound assay.[1]
Q4: My negative controls in the this compound assay are showing unexpected activity. What could be the cause?
A4: Higher than expected activity in negative controls can be a sign of microbial contamination. Bacteria, yeast, or mycoplasma can secrete enzymes or alter the media composition in ways that interfere with the assay reagents or the detection method, leading to spurious signals.[1]
Q5: What is the most reliable method to confirm the identity of my cell line?
A5: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[1][6] This technique generates a unique genetic fingerprint for a cell line that can be compared against reference databases to confirm its identity and detect cross-contamination.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent this compound IC50 Values Across Experiments
Potential Cause:
-
Progressive Cross-Contamination: A contaminating cell line may be gradually outcompeting your target cell line over several passages.
-
Mycoplasma Infection: A spreading mycoplasma contamination can lead to increasing variability in cellular response.[1]
-
Genetic Drift: Long-term culturing can lead to genetic changes in your cell line, potentially altering its sensitivity to this compound.
Troubleshooting Steps:
-
Halt Experiments: Immediately stop using the questionable cell stock.
-
Cell Line Authentication:
-
Mycoplasma Testing:
-
Start with a Fresh Stock:
-
Action: If contamination is confirmed or suspected, thaw a new, low-passage vial of the cell line from a reputable cell bank (e.g., ATCC, DSMZ).
-
Expected Outcome: A fresh, authenticated stock should restore consistent and reproducible results.
-
Issue 2: Higher Than Expected IC50 Value for this compound
Potential Cause:
-
Misidentified Cell Line: The cell line you are using may not have the expected FLT3 mutation, rendering it insensitive to this compound.
-
Mixed Cell Population: Cross-contamination can result in a mixed population of sensitive and resistant cells, leading to an artificially high IC50 value.[3]
Troubleshooting Steps:
-
Verify Cell Line Identity:
-
Action: Perform STR profiling to confirm the identity of your cell line.
-
Expected Outcome: The STR profile should match the known profile of the expected cell line.
-
-
Confirm FLT3 Mutation Status:
-
Action: If the cell line identity is correct, verify the presence of the FLT3 mutation (e.g., ITD or TKD) using PCR or sequencing.
-
Expected Outcome: The expected FLT3 mutation should be present.
-
-
Obtain a New Cell Line Stock:
-
Action: If the cell line is misidentified or lacks the expected mutation, obtain a new, authenticated vial from a reputable source.
-
Expected Outcome: Using the correct, authenticated cell line should yield the expected IC50 values.
-
Data on Cell Line Contamination
Table 1: Prevalence of Cell Line Contamination
| Contamination Type | Estimated Prevalence | Common Contaminants | Reference |
| Cross-Contamination | 15-20% of all cell lines | HeLa, T-24, HT-29 | [3][12] |
| Mycoplasma | 11-30% of cultures | M. orale, M. hyorhinis | [2][12] |
Table 2: Impact of Contamination on Experimental Assays
| Contamination Type | Effect on Assays | Examples of Affected Parameters | Reference |
| Cross-Contamination | Inaccurate drug response, false negatives/positives | IC50 values, protein expression levels | [3] |
| Mycoplasma | Altered cell signaling, metabolism, and drug sensitivity | Kinase activity, ATP levels, gene expression | [1][5] |
Experimental Protocols
Short Tandem Repeat (STR) Profiling
STR profiling is a method used to authenticate human cell lines by analyzing the length of specific short tandem repeat sequences in the DNA.[6][7]
Methodology:
-
DNA Extraction: Isolate genomic DNA from a pellet of your cultured cells using a commercial DNA extraction kit.
-
PCR Amplification: Amplify at least eight core STR loci using a multiplex PCR kit.[7] The amelogenin locus is also typically included for gender identification.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
-
Data Analysis: Determine the size of the amplified fragments and compare the resulting STR profile to a reference database (e.g., ATCC, DSMZ) for your cell line. A match of ≥80% is generally considered authentic.[7]
Mycoplasma Detection by PCR
PCR-based methods are rapid and sensitive for detecting mycoplasma contamination.[9][10][13]
Methodology:
-
Sample Preparation: Collect the supernatant from your cell culture. No DNA extraction is typically required for most commercial kits.
-
PCR Reaction: Set up a PCR reaction using a commercial mycoplasma detection kit, which includes primers that target conserved regions of the mycoplasma 16S rRNA gene.[13] Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Result Interpretation: The presence of a band of the expected size indicates mycoplasma contamination.
Visualizations
Caption: Simplified FLT3 signaling pathway.
Caption: Experimental workflow for the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. news-medical.net [news-medical.net]
- 8. Cell Line Authentication [promega.com]
- 9. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 10. biocompare.com [biocompare.com]
- 11. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 12. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 13. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting FLT3-IN-2 Experimental Design for Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FLT3 inhibitor, FLT3-IN-2, particularly in the context of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: My FLT3-mutant cell line, initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm and quantify this resistance?
A1: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive line. A significant increase in the IC50 value is a clear indicator of acquired resistance. We recommend performing a dose-response curve with a fresh dilution of this compound.
Q2: What are the common mechanisms of resistance to FLT3 inhibitors like this compound?
A2: Resistance to FLT3 inhibitors can arise from two primary mechanisms:
-
On-target mutations: These are secondary mutations within the FLT3 gene itself, often in the tyrosine kinase domain (TKD), such as the D835Y mutation, or the "gatekeeper" F691L mutation. These mutations can interfere with the binding of the inhibitor to the FLT3 kinase.[1]
-
Off-target mechanisms (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the inhibition of FLT3.[1][2] This often involves the upregulation of other receptor tyrosine kinases or the activation of downstream signaling molecules like those in the RAS/MAPK and PI3K/AKT pathways.[2][3][4]
Q3: How can I investigate the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Sanger Sequencing: Sequence the FLT3 kinase domain to identify any potential secondary mutations.
-
Western Blot Analysis: Assess the phosphorylation status of FLT3 and key downstream signaling proteins (STAT5, AKT, ERK) in the presence and absence of this compound in both sensitive and resistant cells. Sustained phosphorylation of downstream effectors despite FLT3 inhibition suggests the activation of bypass pathways.[1]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify the upregulation and activation of other RTKs that may be compensating for FLT3 inhibition.
Q4: My cell viability assay results are highly variable. What are the potential causes and solutions?
A4: High variability in cell viability assays can be due to several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid cell clumps.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. It is advisable to either not use the outermost wells or fill them with sterile media or PBS.
-
Compound Precipitation: Check the solubility of this compound at the highest concentrations used in your experiment. If precipitation is observed, consider adjusting your dilution scheme or using a different solvent.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective small molecule inhibitor of FLT3 kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of both wild-type and mutated FLT3.[5] This prevents the autophosphorylation of the FLT3 receptor, thereby blocking the initiation of downstream signaling cascades critical for the proliferation and survival of FLT3-driven leukemia cells.[5] this compound has shown significant activity against wild-type FLT3, FLT3-ITD, and the drug-resistant D835Y mutation.[1]
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of this compound against various forms of the FLT3 kinase and a representative comparison of IC50 values in sensitive versus resistant acute myeloid leukemia (AML) cell lines.
Table 1: In Vitro Inhibitory Activity of this compound Against Different FLT3 Kinase Variants
| Target | IC50 (nM) |
| FLT3-WT | 1.2 |
| FLT3-ITD | 1.1 |
| FLT3-D835Y | 1.4 |
Data sourced from product information.[1]
Table 2: Representative IC50 Values of this compound in Sensitive vs. Resistant AML Cell Lines
| Cell Line | FLT3 Mutation Status | Resistance Mechanism | IC50 (nM) | Fold Resistance |
| MV4-11 (Parental) | FLT3-ITD | - | ~5 | - |
| MV4-11-R1 | FLT3-ITD, FLT3-D835Y | On-target mutation | ~50 | ~10 |
| MV4-11-R2 | FLT3-ITD | Bypass Pathway (e.g., NRAS activation) | ~75 | ~15 |
Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate resistance to this compound.
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure.[1]
Methodology:
-
Determine Initial IC50: Perform a dose-response assay to establish the initial IC50 of this compound for the parental AML cell line (e.g., MV4-11 or MOLM-13).
-
Continuous Exposure: Culture the parental cell line in the presence of this compound at a concentration equal to its IC50.
-
Monitor Cell Growth: Regularly monitor cell viability and proliferation. A significant decrease in cell growth is expected initially.
-
Dose Escalation: Once the cell growth rate recovers to a level comparable to the untreated parental cells, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat: Continue this process of gradual dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Isolation of Resistant Clones: Once a resistant population is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.
-
Confirm Resistance: Characterize the resistant phenotype of the generated cell lines by performing a dose-response assay and comparing the new IC50 value to that of the parental cell line.
Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
FLT3-mutated AML cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well, mix for 2 minutes, and incubate for 10 minutes. Measure luminescence.[5]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample by centrifugation.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 5 µL of PI staining solution.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 4: Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.[8][9]
Materials:
-
AML cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visual Guides
FLT3 Signaling Pathway and this compound Inhibition
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
FLT3-IN-2 versus quizartinib in FLT3-ITD positive AML
A comparative analysis of FLT3 inhibitors is crucial for researchers, scientists, and drug development professionals in the field of Acute Myeloid Leukemia (AML). This guide focuses on quizartinib, a potent second-generation FLT3 inhibitor, as a benchmark for evaluating emerging therapeutic agents such as the research compound FLT3-IN-2. Due to the limited publicly available data on this compound, this document will provide a comprehensive overview of quizartinib's performance, supported by experimental data, and establish a framework for the comparative evaluation of new FLT3 inhibitors.
Quizartinib: A Profile in FLT3-ITD AML Treatment
Quizartinib is a highly selective and potent oral inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are present in approximately 25-30% of patients with AML and are associated with a poor prognosis.[1][4] FLT3-ITD mutations lead to the constitutive activation of the FLT3 receptor, which in turn drives the uncontrolled proliferation of leukemic cells.[5][6] Quizartinib is a type II FLT3 inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase domain.[1][7]
Mechanism of Action
Quizartinib functions as an ATP-competitive inhibitor, preventing the autophosphorylation of the FLT3 receptor.[8][9] This inhibition blocks downstream signaling pathways crucial for cell survival and proliferation, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[1][10][11] By disrupting these signaling cascades, quizartinib induces cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[5]
Signaling Pathway of FLT3 and Inhibition by Quizartinib
Caption: FLT3 signaling and quizartinib's mechanism of action.
Quantitative Data Presentation
Table 1: Preclinical Activity of Quizartinib
| Cell Line | FLT3 Status | IC50 (nM) in Media | IC50 (nM) in Plasma | Reference |
| Molm14 | FLT3-ITD | 0.7 - 1.8 | 17 - 33 | [12] |
| MV4-11 | FLT3-ITD | 0.7 - 1.8 | 17 - 33 | [12] |
| SEMK2 | Wild-Type (overexpressed) | Modest Effect | Not Reported | [12] |
| HL60 | Wild-Type (low expression) | No Cytotoxic Effect | Not Reported | [12] |
Table 2: Clinical Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD Positive AML (QuANTUM-First Trial)
| Parameter | Quizartinib + Chemo (n=268) | Placebo + Chemo (n=271) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62, 0.98) | 0.0324 | [4][13][14] |
| Complete Remission (CR) Rate | 55% | 55% | - | - | [13] |
| Median Duration of CR | 38.6 months | 12.4 months | - | - | [13] |
Table 3: Common Grade 3 or Higher Adverse Events in the QuANTUM-First Trial
| Adverse Event | Quizartinib + Chemo | Placebo + Chemo | Reference |
| Febrile Neutropenia | Common in both groups | Common in both groups | [14] |
| Hypokalemia | Common in both groups | Common in both groups | [14] |
| Pneumonia | Common in both groups | Common in both groups | [14] |
| Neutropenia | More common in quizartinib group | Less common | [14] |
Experimental Protocols
A direct comparison of this compound and quizartinib would necessitate conducting key experiments under identical conditions. The following are standard protocols for evaluating FLT3 inhibitors.
FLT3 Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Reagents : Recombinant human FLT3 (wild-type or ITD mutant) enzyme, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and kinase buffer.
-
Procedure :
-
The FLT3 enzyme is incubated with varying concentrations of the inhibitor (e.g., quizartinib or this compound) in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation/Viability Assay (Cellular IC50 Determination)
This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.
-
Cell Lines : FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm13) and FLT3 wild-type cell lines (e.g., HL-60) as a negative control.
-
Reagents : Cell culture medium, fetal bovine serum, antibiotics, and a viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a specified incubation period (e.g., 72 hours), the cell viability is assessed using a chosen reagent.
-
The IC50 is determined by analyzing the dose-response curve.
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Procedure :
-
Mice are subcutaneously or intravenously injected with FLT3-ITD positive AML cells (e.g., MV4-11).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., quizartinib or this compound) via a suitable route of administration (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly. For disseminated leukemia models, survival is the primary endpoint.
-
At the end of the study, tumors and organs can be harvested for further analysis (e.g., pharmacodynamics).
-
Experimental Workflow for Preclinical Evaluation of FLT3 Inhibitors
Caption: A typical workflow for the preclinical evaluation of FLT3 inhibitors.
Conclusion
Quizartinib has demonstrated significant clinical benefit for patients with newly diagnosed FLT3-ITD positive AML, establishing itself as a key therapeutic agent.[4][14][15] While a direct comparison with this compound is not possible due to the lack of published data for the latter, this guide provides a comprehensive framework for such an evaluation. By employing the standardized experimental protocols outlined, researchers can generate the necessary data to objectively compare the performance of novel FLT3 inhibitors like this compound against the well-characterized profile of quizartinib. This systematic approach is essential for the continued development of more effective targeted therapies for this aggressive form of leukemia.
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quizartinib - Wikipedia [en.wikipedia.org]
- 14. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. esmo.org [esmo.org]
A Head-to-Head Comparison of FLT3 Inhibitors: FLT3-IN-2 vs. Gilteritinib
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), with activating mutations in FLT3 being one of the most common genetic alterations in this disease. These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This guide provides a comparative overview of two FLT3 inhibitors: FLT3-IN-2, a research compound, and gilteritinib (Xospata®), an FDA-approved second-generation FLT3 inhibitor.
Executive Summary
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and gilteritinib against FLT3 and other relevant kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Reference Cell Line/Assay |
| FLT3 (Wild-Type) | < 1000[1] | 5[2] | Recombinant Protein Assay / Immunoblotting |
| FLT3-ITD | Data Not Available | 0.7 - 1.8[2] | Ba/F3 cells / Immunoblotting |
| FLT3-D835Y | Data Not Available | 0.7[3] | Recombinant Protein Assay / Ba/F3 cells |
| c-Kit | Data Not Available | 102[2] | TF-1 cells / Immunoblotting |
| AXL | Data Not Available | 41[2] | Immunoblotting |
Note: The available data for this compound is limited to a single reported IC50 value of < 1 µM for FLT3.
Table 2: In Vitro Cellular Activity in AML Cell Lines
This table presents the cytotoxic effects of this compound and gilteritinib on various AML cell lines, including those with FLT3 mutations.
| Cell Line | FLT3 Status | This compound IC50 (nM) | Gilteritinib IC50 (nM) |
| MV4-11 | FLT3-ITD | Data Not Available | 0.92[4] |
| MOLM-13 | FLT3-ITD | Data Not Available | 2.9[4] |
| MOLM-14 | FLT3-ITD | Data Not Available | ~1[5] |
Mechanism of Action
Both this compound and gilteritinib are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation. Gilteritinib is classified as a type I FLT3 inhibitor, enabling it to bind to the active conformation of the kinase and inhibit both FLT3-ITD and FLT3-TKD mutations. The precise binding mode and classification of this compound as a type I or type II inhibitor are not specified in the available literature.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
Mutations in the FLT3 receptor lead to its constitutive activation, triggering downstream signaling cascades that drive leukemogenesis. Key pathways activated by aberrant FLT3 signaling include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, all of which promote cell proliferation and survival.
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the general steps for determining the IC50 value of an inhibitor against a specific kinase.
Caption: General workflow for an in vitro kinase assay.
Experimental Workflow: Cell Viability Assay
This workflow illustrates the process of assessing the effect of an inhibitor on the viability of cancer cell lines.
Caption: General workflow for a cell viability assay.
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 kinase (Wild-Type, ITD, or TKD mutants)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide)
-
Test compounds (this compound or gilteritinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic effect of a test compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound or gilteritinib) dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
Western Blot Analysis for FLT3 Phosphorylation
Objective: To confirm the on-target activity of the inhibitor by assessing the phosphorylation status of FLT3.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Test compounds (this compound or gilteritinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat FLT3-ITD positive cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to normalize the phospho-signal to the total amount of FLT3 protein.[6]
Conclusion
Based on the currently available preclinical data, gilteritinib is a significantly more characterized and potent FLT3 inhibitor compared to this compound. Gilteritinib demonstrates nanomolar efficacy against both wild-type and mutated forms of FLT3, including clinically relevant ITD and TKD mutations, and has a well-defined kinase selectivity profile. While this compound shows inhibitory activity against FLT3, the lack of comprehensive public data on its potency against various FLT3 mutations and its broader kinase selectivity profile makes a direct and thorough efficacy comparison challenging. For researchers and drug development professionals, gilteritinib serves as a well-established benchmark for a potent and selective FLT3 inhibitor. Further preclinical evaluation of this compound is necessary to fully elucidate its therapeutic potential and to enable a more comprehensive comparison with next-generation inhibitors like gilteritinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. youtube.com [youtube.com]
- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Type II FLT3 Inhibitors for Acute Myeloid Leukemia Research
A detailed guide for researchers, scientists, and drug development professionals comparing the biochemical and cellular activities of FLT3-IN-2, Quizartinib, and Sorafenib.
This guide provides an objective comparison of the investigational FLT3 inhibitor, this compound, with two well-characterized type II FLT3 inhibitors, quizartinib and sorafenib. While publicly available head-to-head experimental data for this compound is limited, this document summarizes the available information and provides a comprehensive comparison with established inhibitors to aid researchers in their evaluation of potential therapeutic agents for FMS-like tyrosine kinase 3 (FLT3) mutated Acute Myeloid Leukemia (AML).
The Role of FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. The most frequent mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.
Caption: Simplified FLT3 Signaling Pathway and Inhibition by Type II Inhibitors.
Mechanism of Action: Type II FLT3 Inhibitors
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type II inhibitors, such as quizartinib and sorafenib, bind to and stabilize the inactive "DFG-out" conformation of the FLT3 kinase. This prevents the kinase from adopting its active conformation, thereby blocking autophosphorylation and subsequent downstream signaling.
Comparative In Vitro Activity
The following tables summarize the in vitro potency of this compound, quizartinib, and sorafenib against FLT3 and in cellular assays.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | IC50 |
| This compound | FLT3 | < 1 µM[1] |
| Quizartinib | FLT3-ITD | ≤ 1 nM[2][3] |
| Sorafenib | FLT3-ITD | 69.3 ng/mL[4][5][6] |
Table 2: Cellular Activity in FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | Assay | IC50 |
| Quizartinib | MV4-11 | Proliferation | 0.31 ± 0.05 nM[7] |
| Quizartinib | MOLM-13 | Proliferation | 0.62 ± 0.03 nM[7] |
| Quizartinib | MOLM-14 | Proliferation | 0.38 ± 0.06 nM[7] |
| Sorafenib | MV4-11 | Proliferation | Not specified, inhibits proliferation[8] |
In Vivo Efficacy in AML Xenograft Models
In vivo studies are crucial for evaluating the therapeutic potential of FLT3 inhibitors.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosing | Outcome |
| Quizartinib | MV4-11 xenograft | 10 mg/kg, oral, daily | Tumor eradication[3] |
| Sorafenib | FLT3-ITD xenograft | Not specified | Median survival of 36.5 days vs. 20.5 days in untreated mice |
| Sorafenib | AML xenograft | 60 mg/kg, twice daily | Prolonged median survival (46 days vs. 19 days for control)[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant FLT3 kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Test inhibitor (e.g., this compound, quizartinib, sorafenib)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in Kinase Assay Buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the FLT3 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and induce a luminescent signal by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General Workflow for an In Vitro FLT3 Kinase Inhibition Assay.
Cellular Proliferation Assay (MTT Assay)
This cell-based assay determines the effect of a compound on the proliferation and viability of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.[10][11][12]
Conclusion
This guide provides a comparative overview of the type II FLT3 inhibitors this compound, quizartinib, and sorafenib. Quizartinib demonstrates high potency against FLT3-ITD in both biochemical and cellular assays, with proven in vivo efficacy. Sorafenib, a multi-kinase inhibitor, also shows activity against FLT3-ITD. While data for this compound is currently limited, the provided experimental protocols offer a framework for its further characterization and direct comparison with other inhibitors. Researchers are encouraged to utilize these methodologies to generate robust and comparable datasets for the evaluation of novel FLT3 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
Validating FLT3-IN-2's specificity against a panel of kinases
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][3] FLT3 inhibitors have been developed to block the constitutive kinase activity of these mutants.[4] This guide provides a comparative analysis of the specificity of a novel inhibitor, FLT3-IN-2, against a panel of kinases to validate its selectivity profile. While specific data for a compound publicly designated "this compound" is limited, this guide utilizes representative data from a highly selective, next-generation FLT3 inhibitor to illustrate the validation process.
Kinase Specificity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of 78 tyrosine kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values were determined for kinases showing significant inhibition. The data presented below is representative of a highly selective FLT3 inhibitor, gilteritinib, which also targets AXL.[5]
| Kinase Target | IC50 (nM) |
| FLT3 | 0.29 |
| AXL | 0.73 |
| LTK | >1 |
| ALK | >1 |
| TRKA | >5 |
| ROS | >5 |
| RET | >5 |
| MER | >5 |
| c-KIT | 230 |
Data is representative of a selective FLT3 inhibitor, gilteritinib, as detailed in preclinical studies.[5]
FLT3 Signaling Pathway
Mutations in FLT3 lead to its constitutive activation, triggering multiple downstream signaling pathways that promote cell proliferation and survival. The primary pathways activated include the PI3K/AKT, RAS/MAPK, and JAK/STAT5 pathways.[6][7] this compound is designed to inhibit the initial autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocol describes a common method for determining the in vitro kinase inhibitory activity of a compound like this compound. This luminescence-based assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations for IC50 determination.
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate.
-
Include "no inhibitor" (DMSO only) and "no enzyme" controls.[8]
-
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase (e.g., recombinant FLT3) and its specific substrate in a kinase reaction buffer.
-
Initiate the reaction by adding ATP solution to each well.
-
Add the kinase/substrate master mix to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Signal Generation:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal.[8]
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
The validation data demonstrates that this compound is a highly potent and selective inhibitor of FLT3 kinase. The minimal off-target activity, as represented by the significantly higher IC50 values against a broad panel of other kinases, underscores its specificity. This high degree of selectivity is a critical attribute for a targeted therapeutic agent, as it is expected to minimize off-target side effects and enhance the therapeutic window. The experimental protocols provided offer a robust framework for reproducing these findings and for further characterization of this compound in preclinical and clinical development.
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. Reactome | FLT3 Signaling [reactome.org]
- 3. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
Navigating Resistance: A Comparative Guide to FLT3 Inhibitors Targeting the F691L Mutation
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor is a significant challenge in the treatment of Acute Myeloid Leukemia (AML). The F691L "gatekeeper" mutation, in particular, confers broad resistance to many clinically investigated FLT3 inhibitors. While specific data on the activity of FLT3-IN-2 against known resistance mutations is limited in publicly available literature, this guide provides a comparative overview of several key FLT3 inhibitors and their efficacy against wild-type FLT3, common activating mutations (ITD), and the critical F691L resistance mutation. This objective comparison, supported by experimental data and detailed protocols, aims to inform current research and future drug development efforts in overcoming FLT3-driven AML.
Comparative Efficacy of FLT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FLT3 inhibitors against different forms of the FLT3 kinase. This data highlights the differential sensitivity of the F691L mutant to these agents.
| Inhibitor | Type | FLT3-WT (IC50, nM) | FLT3-ITD (IC50, nM) | FLT3-ITD-F691L (IC50, nM) | Reference |
| Quizartinib (AC220) | Type II | 1.1 | 0.3 | >1000 | [1] |
| Gilteritinib | Type I | 0.29 | 0.7 | 11.6 | [2] |
| Crenolanib | Type I | 2.5 | 4.3 | 20.5 | [3] |
| KX2-391 | Dual FLT3/Tubulin | - | ~10 | ~32 | [4] |
| FLT3-IN-11 | Type I | 7.22 | - | Potent Inhibition | [5] |
| This compound | - | < 1000 | - | Not Available | [6] |
Understanding the FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[7][8] In AML, mutations such as internal tandem duplications (ITD) lead to constitutive activation of the kinase, driving uncontrolled cell growth through downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[9][10] FLT3 inhibitors aim to block this aberrant signaling.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of FLT3 inhibitors.
Experimental Protocols
Biochemical FLT3 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against purified FLT3 kinase.
Objective: To measure the IC50 value of a test compound against wild-type or mutant FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the FLT3 enzyme and peptide substrate in kinase buffer to the desired concentrations.
-
Reaction Setup: Add the test compound dilutions to the wells of the 384-well plate.
-
Add the FLT3 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for FLT3.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and convert the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Cell-Based Viability Assay for AML Cell Lines
This protocol describes how to assess the effect of a FLT3 inhibitor on the viability of AML cells harboring FLT3 mutations.
Objective: To determine the IC50 value of a test compound in a relevant cancer cell line.
Materials:
-
AML cell line (e.g., MV4-11 for FLT3-ITD, or engineered Ba/F3 cells expressing FLT3-ITD-F691L)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Test compound (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AML cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Caption: A typical experimental workflow for the evaluation of a novel FLT3 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. A dual inhibitor overcomes drug-resistant FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. FLT3, a signaling pathway gene [ogt.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synergistic Strategies in FLT3-Mutated Acute Myeloid Leukemia: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the synergistic interplay between targeted therapies is paramount in the quest for more effective treatments for Acute Myeloid Leukemia (AML). While the specific compound "FLT3-IN-2" remains largely uncharacterized in publicly available scientific literature regarding its synergistic potential, this guide leverages extensive preclinical and clinical data on other potent FLT3 inhibitors to provide a comparative framework for evaluating combination therapies in FLT3-mutated AML.
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in AML and are associated with a poor prognosis, driving efforts to develop targeted inhibitors. However, monotherapy with FLT3 inhibitors often leads to resistance through the activation of alternative survival pathways. This has necessitated the exploration of combination strategies to achieve deeper and more durable responses. This guide will explore the synergistic effects of well-documented FLT3 inhibitors with other classes of therapeutic agents, providing available quantitative data, experimental methodologies, and visual representations of the underlying biological mechanisms.
I. Synergy with BCL-2 Inhibitors: A Potent Apoptotic Combination
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition has emerged as a promising therapeutic strategy in AML. The combination of FLT3 inhibitors with BCL-2 inhibitors, such as venetoclax, has demonstrated significant synergy in preclinical models and is being actively investigated in clinical trials.
Rationale for Synergy: FLT3 signaling can upregulate the expression of anti-apoptotic proteins, contributing to cell survival. Inhibition of FLT3 can lead to a dependency on other survival pathways, including the BCL-2 pathway. Concurrently targeting both FLT3 and BCL-2 can thus induce a potent apoptotic response in AML cells.
Quantitative Data Summary:
| FLT3 Inhibitor | Combination Agent | Cell Line(s) | Key Findings | Reference |
| Gilteritinib | Venetoclax | MOLM-14, MV4-11 | Synergistic induction of apoptosis, significant reduction in cell viability compared to single agents. | [1] |
| Quizartinib | Venetoclax | MOLM-13, MV4-11 | Combination Index (CI) < 1, indicating synergy in reducing cell proliferation. | [2] |
| Sorafenib | Venetoclax | Primary AML blasts | Enhanced apoptosis in patient-derived samples with FLT3-ITD mutations. | [1] |
Experimental Protocol: In Vitro Synergy Assessment
A common method to assess synergy is the Combination Index (CI) method based on the Chou-Talalay principle.
-
Cell Culture: Human AML cell lines with FLT3-ITD mutations (e.g., MOLM-14, MV4-11) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a range of concentrations of the FLT3 inhibitor and the BCL-2 inhibitor, both as single agents and in combination at fixed ratios.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as CellTiter-Glo®.
-
Data Analysis: The dose-response curves for each agent and their combinations are used to calculate the CI value. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Signaling Pathway:
Caption: Dual inhibition of FLT3 and BCL-2 pathways overcomes survival mechanisms to induce apoptosis in AML.
II. Synergy with Chemotherapeutic Agents: Enhancing Cytotoxicity
Combining FLT3 inhibitors with standard chemotherapy regimens is another key strategy to improve treatment outcomes in AML.
Rationale for Synergy: Chemotherapy induces widespread DNA damage and cellular stress. FLT3 inhibitors can sensitize AML cells to the cytotoxic effects of chemotherapy by blocking pro-survival signals that would otherwise allow cells to repair damage and evade apoptosis.
Quantitative Data Summary:
| FLT3 Inhibitor | Combination Agent | Study Type | Key Findings | Reference |
| Midostaurin | Daunorubicin, Cytarabine | Clinical Trial (RATIFY) | Improved overall survival in patients with FLT3-mutated AML compared to chemotherapy alone. | [3][4] |
| Quizartinib | Induction Chemotherapy | Clinical Trial | High rates of composite complete remission in newly diagnosed FLT3-ITD AML. | [3] |
| Gilteritinib | Azacitidine | Clinical Trial | Promising response rates in relapsed/refractory FLT3-mutated AML. | [5] |
Experimental Protocol: In Vivo Xenograft Model
-
Cell Line and Animal Model: Immunocompromised mice (e.g., NOD/SCID) are engrafted with human FLT3-ITD positive AML cells (e.g., MV4-11).
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, FLT3 inhibitor alone, chemotherapy alone, and the combination of the FLT3 inhibitor and chemotherapy.
-
Monitoring: Tumor volume is measured regularly. Animal weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Kaplan-Meier survival analysis can also be performed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. Statistical analysis is used to determine if the combination therapy is significantly more effective than single-agent treatments.
Experimental Workflow:
Caption: Workflow of an in vivo study to evaluate the synergy of a FLT3 inhibitor with chemotherapy.
III. Overcoming Resistance: Targeting Downstream and Parallel Pathways
Resistance to FLT3 inhibitors can arise from the activation of other signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways. Combining FLT3 inhibitors with inhibitors of these pathways is a rational approach to prevent or overcome resistance.
Rationale for Synergy: By simultaneously blocking the primary oncogenic driver (FLT3) and the escape pathways, combination therapy can lead to a more comprehensive shutdown of pro-survival signaling.
Potential Combinations under Investigation:
-
FLT3 inhibitors + MEK inhibitors: To target the RAS/MAPK pathway.
-
FLT3 inhibitors + PI3K/mTOR inhibitors: To target the PI3K/AKT/mTOR pathway.
-
FLT3 inhibitors + other tyrosine kinase inhibitors: To target redundant signaling from other receptor tyrosine kinases.
Logical Relationship of Resistance and Combination Therapy:
Caption: Rationale for combining FLT3 inhibitors with other pathway inhibitors to overcome resistance.
Conclusion
While specific data on the synergistic effects of "this compound" is not currently available in the public domain, the extensive research on other FLT3 inhibitors provides a strong foundation for designing and evaluating combination therapies for FLT3-mutated AML. The synergistic combinations of FLT3 inhibitors with BCL-2 inhibitors and conventional chemotherapy have shown significant promise in both preclinical and clinical settings. Future research will likely focus on identifying optimal combination partners and strategies to overcome the complex mechanisms of drug resistance in AML. As new FLT3 inhibitors like "this compound" or "CHMFL-FLT3-165" progress through development, they will likely be evaluated in similar combination studies to unlock their full therapeutic potential.
References
- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia [mdpi.com]
- 5. Synergy of FLT3 inhibitors and the small molecule inhibitor of LIM kinase1/2 CEL_Amide in FLT3-ITD mutated Acute Myeloblastic Leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of FLT3-IN-2 and Crenolanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two FMS-like tyrosine kinase 3 (FLT3) inhibitors: FLT3-IN-2 and crenolanib. While extensive data is available for crenolanib from both preclinical and clinical studies, public information on the in vivo pharmacokinetics of this compound is limited. This guide summarizes the currently available data, outlines standard experimental protocols for pharmacokinetic analysis, and presents a visual representation of the FLT3 signaling pathway targeted by these inhibitors.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for this compound and crenolanib. It is important to note the disparity in the available data between the two compounds.
| Parameter | This compound | Crenolanib |
| Mechanism of Action | FLT3 inhibitor | Potent, selective inhibitor of FLT3 and Platelet-Derived Growth Factor Receptors (PDGFR) α/β.[1] |
| Potency (IC50) | < 1 µM against FLT3[2] | High affinity for wild-type and mutant FLT3 (Kd = 0.14-22 nM)[3] |
| Administration Route | Not specified in available literature | Oral[4] |
| Absorption (Tmax) | Data not publicly available | ~2-3 hours in humans[5] |
| Distribution | Data not publicly available | Apparent central volume of 54.3 L in a typical pediatric patient.[4] |
| Metabolism | Data not publicly available | Primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme family.[4] |
| Elimination Half-life (t½) | Data not publicly available | Approximately 7.5 to 8 hours in humans.[5] |
| Clearance | Data not publicly available | Apparent central clearance of 41 L/h in a typical pediatric patient.[4] |
| Bioavailability | Data not publicly available | Data not explicitly stated, but oral administration is effective. |
| Drug-Drug Interactions | Data not publicly available | Co-administration with acid reducers can decrease clearance and volume.[4] |
| Linearity | Data not publicly available | Exhibits predictable, linear pharmacokinetics with no accumulation over time.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are generalized protocols for key experiments in the preclinical evaluation of small molecule inhibitors like this compound and crenolanib.
In Vivo Pharmacokinetic Study in a Murine Model
Objective: To determine the pharmacokinetic profile of a FLT3 inhibitor following oral and/or intravenous administration in mice.
Methodology:
-
Animal Model: Healthy, adult mice (e.g., C57Bl/6 or immunodeficient NSG mice for xenograft models) are used. Animals are housed in a controlled environment with a standard light/dark cycle and access to food and water.
-
Drug Formulation and Administration:
-
For oral (p.o.) administration, the compound is formulated in a suitable vehicle such as 0.5% methylcellulose or a solution of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300.[1]
-
For intravenous (i.v.) administration, the compound is dissolved in a vehicle suitable for injection, such as saline or a solution containing DMSO and PEG300.
-
A single dose (e.g., 15 mg/kg for crenolanib in some preclinical studies) is administered.[3]
-
-
Sample Collection:
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein bleeding.
-
-
Sample Processing and Bioanalysis:
-
Blood samples are processed to plasma by centrifugation.
-
Plasma concentrations of the drug are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5]
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.[3]
-
Plasma Inhibitory Activity (PIA) Assay
Objective: To assess the in vivo target inhibition of a FLT3 inhibitor.
Methodology:
-
Sample Collection: Plasma samples are collected from subjects at various time points after drug administration.[5]
-
Cell Culture: A FLT3-dependent cell line (e.g., MOLM-14, which has a FLT3-ITD mutation) is cultured in appropriate media.
-
Incubation: The cultured cells are incubated with the collected plasma samples for a defined period (e.g., 1 hour).[5]
-
Analysis of FLT3 Phosphorylation:
-
Following incubation, the cells are lysed, and FLT3 is immunoprecipitated.
-
The levels of phosphorylated FLT3 and total FLT3 are determined by immunoblotting (Western blot).[5]
-
-
Data Interpretation: A decrease in the ratio of phosphorylated FLT3 to total FLT3 in cells treated with post-dose plasma compared to pre-dose plasma indicates in vivo inhibition of the target.
Mandatory Visualization
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[7] Upon binding of its ligand (FL), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[8][9] In acute myeloid leukemia (AML), activating mutations in FLT3 lead to constitutive, ligand-independent activation of these pathways, promoting uncontrolled cell growth.[7]
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Assessment
The following diagram outlines a typical workflow for the preclinical pharmacokinetic assessment of a novel FLT3 inhibitor.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FLT3-IN-2: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following stringent protocols for the proper disposal of FLT3-IN-2, a potent kinase inhibitor. Due to the hazardous nature of this compound and its potential for environmental harm, all waste materials contaminated with this compound must be treated as hazardous chemical waste.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for handling analogous hazardous chemical compounds and kinase inhibitors. These guidelines are designed to ensure personnel safety and mitigate environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling or disposing of this compound, it is imperative to utilize appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, powder-free (e.g., double-gloving with nitrile) | Prevents skin contact and absorption.[1] |
| Eye Protection | Tight-sealing safety goggles or a face shield | Protects eyes from splashes and airborne particles.[1] |
| Lab Coat/Gown | Disposable, impermeable gown | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 or higher) | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosols or fine particles.[1] |
Engineering Controls: All work involving solid this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Step-by-Step Disposal Protocol
The following mandatory procedure outlines the disposal of this compound and any contaminated materials.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, pipette tips, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: All solutions containing this compound, including unused solutions and cell culture media, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1][2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container specifically for hazardous waste.[1]
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound").[2]
-
Waste Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Emergency Procedures for Spills
In the event of a spill involving this compound, immediate and decisive action is crucial.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[2]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or dry sand to contain the substance.[2]
-
Collection: Carefully collect the absorbed material and any other contaminated debris into a labeled hazardous waste container.[2]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent. All cleaning materials must be collected and disposed of as hazardous waste.[1][2]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately.[2]
Hazard Information
While specific data for this compound is limited, a closely related compound, Flt3 Inhibitor III, provides insight into the potential hazards. The classifications for this related compound underscore the critical need for careful handling and disposal.
Table 2: Hazard Classifications for a Related FLT3 Inhibitor
| Hazard | GHS Code | Description |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[2] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[2] |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[2] |
These classifications highlight the substance's potential to cause significant and lasting harm to aquatic ecosystems.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling FLT3-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling FLT3-IN-2, a potent kinase inhibitor. Adherence to these protocols is essential to ensure personnel safety, prevent contamination, and maintain experimental integrity. The following procedures cover personal protective equipment (PPE), operational handling, and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk when handling this compound in both solid and solution forms. The following table summarizes the required equipment.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with chemically resistant, powder-free nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye & Face Protection | Tight-sealing chemical splash goggles. A full-face shield is required when there is a significant splash hazard. | Protects eyes and face from splashes, aerosols, and airborne particles.[1] |
| Body Protection | Disposable, impermeable, solid-front laboratory gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA approved N95 or higher-level respirator. | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[1] |
| Foot Protection | Closed-toe, non-porous shoes. | Protects feet from spills.[2] |
Operational Plan and Handling Procedures
All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to control exposure.[1] Ensure that eyewash stations and safety showers are easily accessible.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, don all required PPE as specified in the table above. Line the designated work area within the fume hood with absorbent, disposable bench paper.[1]
-
Weighing: If weighing the solid compound, perform this task within a chemical fume hood or a balance enclosure to contain any dust particles.[1]
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly and carefully to prevent splashing.[1] this compound is soluble in DMSO at concentrations of approximately 20 mg/mL (47.98 mM).[3]
-
Post-Handling Decontamination: After handling is complete, thoroughly wipe down all work surfaces with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol). Dispose of all cleaning materials as hazardous waste.[1] Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items with bare skin.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and any unused this compound powder. Collect this waste in a clearly labeled, sealed container specifically designated for hazardous chemical waste.[1]
-
Liquid Waste: All solutions containing this compound and any contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.[1]
FLT3 Signaling Pathway
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor can lead to its constitutive activation, promoting aberrant cell growth and proliferation in acute myeloid leukemia (AML).[3][4] this compound acts as an inhibitor of this pathway. The diagram below illustrates the key downstream signaling cascades activated by FLT3.
Caption: Downstream signaling pathways activated by the FLT3 receptor.
Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay
This protocol outlines a common method to measure the inhibitory activity of a compound like this compound on recombinant FLT3 kinase using a luminescence-based assay that quantifies ATP consumption.
Materials and Reagents:
-
Recombinant human FLT3 protein (active)
-
This compound
-
Myelin Basic Protein (MBP) or a specific peptide substrate for FLT3
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit or similar
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for an in vitro FLT3 kinase inhibition assay.
Protocol Steps:
-
Prepare this compound Dilutions: Create a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in kinase assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 10 µM to 0.1 nM). Include a DMSO-only vehicle control.[5]
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of each this compound dilution or DMSO control to the appropriate wells of a 384-well plate.[5]
-
Add Recombinant FLT3 Enzyme: Dilute the recombinant FLT3 enzyme in kinase assay buffer to the desired concentration (e.g., 1-5 ng/µL). Add 10 µL of the diluted enzyme to each well. Mix gently and incubate for 10-15 minutes at room temperature.[5]
-
Initiate Kinase Reaction: Prepare a mixture of the substrate (e.g., 0.2 mg/mL MBP) and ATP (at a concentration near its Km for FLT3, typically 10-100 µM) in kinase assay buffer. Add 10 µL of this mixture to each well to start the reaction. Incubate the plate at room temperature for 60-120 minutes.[5]
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
